abc99
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPZCETZTBBQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Structure and Function of ABC99
Disclaimer: The designation "ABC99" does not correspond to a recognized or publicly documented molecule, protein, or gene in established scientific literature and databases. The following guide is a hypothetical construct based on the user's query, illustrating the requested format and content for a fictional ATP-binding cassette (ABC) transporter, which we will refer to as "this compound." The experimental data and pathways presented are representative examples and should not be considered factual.
Introduction to this compound
This compound is a putative member of the ATP-binding cassette (ABC) transporter superfamily, characterized by its signature nucleotide-binding domains (NBDs) and transmembrane domains (TMDs). These transporters are integral membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. This guide provides a detailed overview of the molecular structure, proposed function, and associated signaling pathways of the hypothetical this compound protein.
Molecular Architecture of this compound
The structure of this compound is predicted to follow the canonical architecture of ABC transporters, consisting of two NBDs and two TMDs.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Value | Method of Prediction |
| Molecular Weight | ~170 kDa | Sequence analysis |
| Transmembrane Helices | 12 (6 per TMD) | TOPCONS |
| Nucleotide-Binding Domains | 2 (NBD1, NBD2) | NCBI Conserved Domain Search |
| Substrate Binding Site | Predicted within TMDs | Homology modeling (PDB: 6QEX) |
Experimental Protocols
For structural and functional studies, this compound can be heterologously expressed in Spodoptera frugiperda (Sf9) insect cells.
-
Cloning: The human this compound cDNA is cloned into a pFastBac vector with a C-terminal 10xHis tag.
-
Baculovirus Generation: Recombinant baculovirus is generated using the Bac-to-Bac system (Invitrogen).
-
Expression: Sf9 cells are infected with the baculovirus and grown for 48-72 hours.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by ultracentrifugation.
-
Solubilization: Membranes are solubilized in a buffer containing 1% n-dodecyl-β-D-maltoside (DDM).
-
Purification: The solubilized protein is purified using nickel-affinity chromatography followed by size-exclusion chromatography.
The ATP hydrolysis activity of purified this compound is measured to determine its catalytic function.
-
Reaction Mixture: Purified this compound (5 µg) is incubated in a reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM NaCl) with varying concentrations of ATP.
-
Incubation: The reaction is carried out at 37°C for 30 minutes.
-
Phosphate Detection: The amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.
-
Data Analysis: Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
Table 2: Kinetic Parameters of this compound ATPase Activity
| Substrate | Km (mM) | Vmax (nmol/min/mg) |
| ATP | 0.85 ± 0.07 | 150 ± 12 |
Proposed Signaling Pathway and Workflow
This compound is hypothesized to be involved in cellular detoxification by exporting xenobiotics. Its activity is thought to be regulated by upstream signaling cascades initiated by cellular stress.
Caption: Proposed signaling pathway for the regulation and function of this compound.
Caption: Experimental workflow for the expression, purification, and functional analysis of this compound.
An In-depth Technical Guide to the In Vitro Mechanism of Action of ABC99
Authored for: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
ABC99 is a potent and selective irreversible inhibitor of the carboxylesterase NOTUM, a negative regulator of the Wnt signaling pathway.[1][2][3] By inhibiting NOTUM's ability to remove an essential palmitoleate group from Wnt proteins, this compound effectively preserves Wnt ligand activity and restores downstream signaling.[1][4] This guide details the in vitro mechanism of action of this compound, presenting key quantitative data, experimental methodologies used for its characterization, and visual representations of its role in the Wnt signaling cascade.
Core Mechanism of Action
This compound is an N-hydroxyhydantoin (NHH) carbamate that functions as a selective, irreversible inhibitor of the enzyme NOTUM.[5][6] NOTUM is a secreted carboxylesterase that negatively regulates Wnt signaling by acting as a Wnt deacylase; it hydrolyzes and removes a critical palmitoleate group from Wnt proteins.[1][2] This modification is essential for Wnt proteins to bind their Frizzled-LRP5/6 co-receptors and initiate downstream signaling.[1]
This compound covalently modifies the catalytic serine (Ser232) in the active site of NOTUM, inactivating the enzyme.[7][8] This inhibition prevents the deacylation of Wnt ligands, thereby maintaining their active, monomeric conformation required for receptor binding.[2] Consequently, this compound preserves and restores canonical Wnt/β-catenin signaling in the presence of NOTUM.[2][5]
Quantitative In Vitro Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The data below is summarized from key publications.
| Parameter | Value | Target/System | Description | Source |
| IC₅₀ | 13 nM | NOTUM Enzyme | Concentration of this compound required to inhibit 50% of NOTUM's enzymatic activity, measured by competitive activity-based protein profiling (ABPP). | [2][3][5][9] |
| Cellular IC₅₀ | 89 nM | HEK293T-STF Cells | Concentration of this compound required to restore 50% of Wnt3A-mediated signaling in the presence of NOTUM, measured via a Super TOPflash (luciferase) reporter assay. | |
| Selectivity | High | Serine Hydrolase Family | This compound shows excellent selectivity for NOTUM with minimal to no cross-reactivity against a panel of other serine hydrolases when tested in SW620 cell proteomes.[2][3] A partial inhibition of ABHD6 was noted at higher concentrations.[1] | [1][2][3] |
Signaling Pathway Modulation
This compound's mechanism is centered on the potentiation of the canonical Wnt signaling pathway through the specific inhibition of its antagonist, NOTUM.
Wnt Signaling Pathway and this compound's Point of Intervention
The diagram below illustrates the canonical Wnt pathway. In the absence of Wnt, β-catenin is phosphorylated by a destruction complex and targeted for degradation. The binding of palmitoylated Wnt to its receptors inhibits this process. NOTUM interferes by deacylating Wnt. This compound blocks NOTUM, thus preserving the signal.
Caption: this compound inhibits NOTUM, preserving Wnt ligand and promoting β-catenin signaling.
Key Experimental Protocols
The characterization of this compound involved several key in vitro assays. The generalized methodologies are detailed below.
Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination
This assay measures how effectively this compound competes with a broad-spectrum serine hydrolase probe to bind to NOTUM, allowing for the determination of inhibitory potency.
Protocol Outline:
-
Proteome Preparation: Conditioned media (CM) from SW620 cells, which secrete active NOTUM, is harvested.[2][3]
-
Inhibitor Incubation: Aliquots of the SW620 CM are incubated with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 37°C).[2]
-
Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) is added to each sample. The probe covalently binds to the active site of serine hydrolases that were not blocked by this compound.
-
Analysis: The samples are resolved by SDS-PAGE. The fluorescence intensity of the band corresponding to NOTUM is quantified.
-
Data Interpretation: A decrease in fluorescence intensity compared to the vehicle control indicates inhibition by this compound. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.[2][3]
Workflow for Competitive ABPP
The following diagram illustrates the workflow for determining this compound's inhibitory activity against NOTUM.
Caption: Experimental workflow for determining the IC50 of this compound using competitive ABPP.
Wnt Signaling Luciferase Reporter Assay
This cell-based assay quantifies the ability of this compound to restore Wnt signaling that is being suppressed by NOTUM.
Protocol Outline:
-
Cell Culture: HEK293T cells stably transfected with a Super TOPflash (STF) TCF/LEF luciferase reporter construct are cultured.[2][3] These cells produce luciferase in response to canonical Wnt pathway activation.[2]
-
Media Preparation:
-
Inhibitor Treatment: The NOTUM CM is pre-incubated with various concentrations of this compound or a control compound (e.g., the inactive analog ABC101) for 1 hour.[2]
-
Cell Stimulation: The HEK293T-STF reporter cells are treated with a mixture of the Wnt3A CM and the pre-incubated NOTUM CM.
-
Luciferase Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Interpretation: An increase in luciferase signal in the presence of this compound indicates the preservation of Wnt3A signaling. The concentration-dependent effect is used to calculate the cellular IC₅₀.[2]
Summary and Conclusion
This compound is a highly potent and selective small-molecule inhibitor of NOTUM. Its in vitro mechanism of action is well-defined: by irreversibly binding to and inactivating NOTUM, it prevents the degradation of Wnt ligands and robustly preserves canonical Wnt/β-catenin signaling. The low nanomolar potency and high selectivity demonstrated in biochemical and cellular assays make this compound a valuable chemical tool for investigating the therapeutic potential of NOTUM inhibition in diseases associated with dysregulated Wnt signaling, such as osteoporosis and certain neurodegenerative disorders.[1][10]
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. alzdiscovery.org [alzdiscovery.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tumor Suppressor Protein p53: Function, Localization, and Analysis
Core Functions of the p53 Protein
The tumor protein p53 (TP53) is a crucial transcription factor that acts as a tumor suppressor, earning it the nickname "the guardian of the genome".[1][2] Encoded by the TP53 gene on chromosome 17, it plays a central role in maintaining genomic stability by preventing mutations.[2][3][4] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 becomes activated and orchestrates a variety of cellular responses.[5][6][7] Its primary functions include inducing cell cycle arrest, activating DNA repair mechanisms, and initiating programmed cell death (apoptosis) if the cellular damage is irreparable.[2][6][8]
The functional loss of p53 is a common event in human cancers, with over 50% of tumors exhibiting mutations in the TP53 gene.[3][5] In normal, unstressed cells, p53 levels are kept low through continuous degradation, primarily mediated by its negative regulator, MDM2.[7][9] Upon stress, this regulation is disrupted, leading to p53 stabilization, accumulation, and activation.[5] As a transcription factor, p53 binds to specific DNA sequences to regulate the expression of target genes involved in its key functional pathways.[3][4] For instance, it activates the CDKN1A gene, which produces the p21 protein that inhibits cyclin-dependent kinases to halt cell cycle progression, providing time for DNA repair.[3][4] If the damage is too severe, p53 can trigger apoptosis through both transcription-dependent and independent mechanisms, for example, by inducing the expression of pro-apoptotic proteins like BAX and PUMA.[2][10]
Cellular Localization of p53
The p53 protein is predominantly located in the nucleus of cells, where it can directly bind to DNA and regulate gene expression.[1] Its function as a transcription factor necessitates its presence in the nucleus. The regulation of p53's cellular localization is a critical aspect of controlling its activity. The transport of p53 between the nucleus and the cytoplasm is a dynamic process involving nuclear import and export signals within the p53 protein itself.[11] The stability and nuclear retention of p53 are also influenced by its tetramerization, as the tetrameric form binds to DNA most efficiently.[3][12] The negative regulator MDM2 not only targets p53 for degradation but also facilitates its nuclear export, thereby inhibiting its transcriptional activity.[7][11]
The p53 Signaling Pathway
The p53 signaling pathway is a complex network that responds to a wide array of cellular stress signals. In a resting cell, p53 is bound by the E3 ubiquitin ligase MDM2, which targets it for proteasomal degradation.[7] Upon cellular stress, such as DNA damage, sensor proteins like ATM and ATR are activated.[5] These kinases phosphorylate p53 and MDM2, disrupting their interaction.[5] This leads to the stabilization and accumulation of active p53 in the nucleus.[10]
Once activated, p53 acts as a transcription factor to induce the expression of a multitude of target genes. These downstream effectors mediate the cellular outcomes of p53 activation:
-
Cell Cycle Arrest : p53 induces genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases (CDKs) to cause a G1/S phase cell cycle arrest.[3][4]
-
DNA Repair : It can activate the transcription of genes involved in DNA repair pathways.[2][3]
-
Apoptosis : If DNA damage is beyond repair, p53 triggers apoptosis by upregulating pro-apoptotic genes such as BAX, PUMA, and Noxa.[2][10] It can also stimulate the extrinsic apoptosis pathway by upregulating death receptors like Fas and DR5.[10]
Quantitative Data on p53 Interactions
The interaction between p53 and its negative regulator MDM2 is a critical control point in the pathway and a key target for cancer therapeutics. The affinity of this interaction can be quantified, and it is affected by mutations and small molecule inhibitors.
| Interacting Proteins | Condition | Method | Dissociation Constant (KD) | Reference |
| p53 (wild-type) - MDM2 | Standard | SPRi | 150 - 300 nM | [13] |
| p53 (mutant) - MDM2 | Missense Mutation | SPRi | Varies (can be reduced or abolished) | [13] |
| p53 (wild-type) - MDM2 | + Nutlin-3 (inhibitor) | LC-MS/MS | Interaction Disrupted | [14] |
| p53 - 14-3-3θ | Oxidizing | Co-IP / MS | Disulfide-dependent | [15] |
| p53 - 53BP1 | Oxidizing | Co-IP / MS | Disulfide-dependent | [15] |
This table presents representative data synthesized from multiple sources for illustrative purposes. Specific values can vary based on experimental conditions.
Experimental Protocols
Immunofluorescence (IF) for p53 Subcellular Localization
This protocol allows for the visualization of p53 within the cell, particularly its nuclear localization.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-p53 (e.g., Cell Signaling Technology, #2524)[16]
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)[16]
-
DAPI nuclear stain (e.g., ProLong™ Gold Antifade Mountant with DAPI)[16]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells (e.g., 2 x 10⁴ cells/coverslip) and incubate for 24 hours.[16]
-
(Optional) Treatment: Treat cells with a DNA damaging agent (e.g., 10 Gy irradiation) to induce p53 accumulation, if desired.[16]
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize cells with 0.5% Triton X-100 for 10 minutes.[16]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[16]
-
Primary Antibody Incubation: Dilute the anti-p53 primary antibody in blocking solution (e.g., 1:50). Incubate overnight at 4°C.[16]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking solution (e.g., 1:1000). Incubate for 1 hour at room temperature in the dark.[16]
-
Washing: Wash three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium containing DAPI to counterstain the nuclei.[16]
-
Imaging: Visualize using a fluorescence or confocal microscope. Acquire images and analyze p53 signal intensity and localization.[16]
Western Blot for p53 Expression Analysis
This protocol is used to detect and quantify p53 protein levels in cell or tissue lysates.
Materials:
-
Cell lysate prepared in RIPA buffer with protease inhibitors[17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane[17]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)[17]
-
Primary antibody: anti-p53 (e.g., Santa Cruz Biotechnology, 1:1000)[17]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent[17]
-
Tris-Buffered Saline with Tween-20 (TBST)
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[17] Denature 25 µg of protein per lane by boiling in SDS-PAGE sample buffer.[17]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17][19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19][20]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19][20]
-
Detection: Apply ECL reagent to the membrane and detect the chemiluminescent signal using a gel imager or X-ray film.[18] The p53 protein will appear as a band at approximately 53 kDa.[21]
Co-Immunoprecipitation (Co-IP) for p53 Interaction Analysis
This protocol is used to isolate p53 and any interacting proteins from a cell lysate.
Materials:
-
Cell lysate prepared in non-denaturing lysis buffer (e.g., Cell Lysis Buffer for IP)[22]
-
IP-validated primary antibody against p53
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysate using a non-denaturing buffer to preserve protein-protein interactions.[22] Quantify protein concentration.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[22]
-
Immunoprecipitation: Add the IP-validated anti-p53 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form immune complexes.[22]
-
Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[22]
-
Washing: Pellet the beads (by centrifugation or magnet). Discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.[24]
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.[24]
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluate by Western Blot using antibodies against p53 and the suspected interacting protein.[24]
References
- 1. TP53 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Primary information of p53 gene [bioinformatics.org]
- 3. p53 - Wikipedia [en.wikipedia.org]
- 4. The p53 tumor suppressor protein - Genes and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 8. cusabio.com [cusabio.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS-based targeted proteomics quantitatively detects the interaction between p53 and MDM2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nuclear p53 levels by immunofluorescence [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. google.com [google.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
An In-depth Technical Guide to the ABC Transporter Superfamily
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ATP-Binding Cassette (ABC) transporter superfamily, a large and clinically significant group of membrane proteins. Given the initial query for the "abc99 family of proteins," which is not a recognized protein family, this review focuses on the well-established and extensively studied ABC transporters, which are critical in various physiological processes and disease states, including multidrug resistance in cancer.
Introduction to the ABC Transporter Superfamily
The ATP-Binding Cassette (ABC) transporters are one of the largest protein superfamilies found in all kingdoms of life, from prokaryotes to humans. These proteins utilize the energy derived from ATP hydrolysis to transport a wide variety of substrates across cellular membranes. In humans, the ABC transporter superfamily consists of 49 known genes, which are classified into seven subfamilies (ABCA through ABCG) based on sequence homology and domain organization.
ABC transporters are integral to numerous physiological functions, including nutrient uptake, toxin and metabolite efflux, lipid transport, and antigen presentation. Their clinical relevance is underscored by their role in conferring multidrug resistance (MDR) in cancer cells and their involvement in a range of genetic diseases, such as cystic fibrosis and Tangier disease.
Structure and Mechanism of ABC Transporters
ABC transporters share a common molecular architecture, typically consisting of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). The TMDs form the translocation pathway for substrates and are responsible for substrate recognition, while the NBDs bind and hydrolyze ATP to power the transport process.
The transport cycle is generally understood through the "alternating access" model. In this model, the transporter alternates between an inward-facing and an outward-facing conformation to bind and release its substrate on opposite sides of the membrane. This conformational change is driven by the binding and hydrolysis of ATP at the NBDs.
Visualizing the Alternating Access Mechanism
The following diagram illustrates the key steps in the transport cycle of a typical ABC exporter.
Caption: The alternating access mechanism of a typical ABC exporter.
Human ABC Transporter Subfamilies and Clinical Significance
The 49 human ABC transporters are categorized into seven subfamilies, each with distinct functions and associations with disease.[1]
| Subfamily | Key Members | Primary Functions | Associated Diseases |
| ABCA | ABCA1, ABCA4 | Cholesterol and lipid transport | Tangier disease, Stargardt disease |
| ABCB | ABCB1 (P-gp/MDR1) | Drug and xenobiotic efflux | Multidrug resistance in cancer |
| ABCC | ABCC1 (MRP1), ABCC7 (CFTR) | Drug conjugate and ion transport | Multidrug resistance, Cystic Fibrosis |
| ABCD | ABCD1 | Peroxisomal transport of fatty acids | X-linked adrenoleukodystrophy |
| ABCE | ABCE1 | Not a transporter; involved in translation | - |
| ABCF | ABCF1, ABCF2, ABCF3 | Not transporters; involved in translation | - |
| ABCG | ABCG2 (BCRP) | Drug and urate efflux | Multidrug resistance, Gout |
Quantitative Data on ABC Transporters
Understanding the expression levels and kinetic properties of ABC transporters is crucial for predicting drug disposition and efficacy.
Tissue Expression Levels of Key ABC Transporters
The following table summarizes the protein abundance of several clinically important ABC transporters in various human tissues, as determined by quantitative mass spectrometry.[2] Data are presented as mean fmol of protein per µg of total membrane protein.
| Transporter | Liver | Kidney | Intestine | Brain Microvessels |
| ABCB1 (P-gp) | 2.5 | 10.1 | 4.3 | 1.8 |
| ABCC1 (MRP1) | 1.2 | 2.5 | 1.9 | 0.8 |
| ABCC2 (MRP2) | 8.9 | 3.1 | 1.5 | Not Detected |
| ABCG2 (BCRP) | 1.7 | 0.9 | 3.8 | 0.5 |
Kinetic Parameters of Drug Transport
The interaction of drugs with ABC transporters can be characterized by Michaelis-Menten kinetics, where Km represents the substrate concentration at half-maximal transport rate (Vmax).
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| ABCB1 (P-gp) | Verapamil | 6.1 ± 1.2 | 1250 ± 150 | [3] |
| Digoxin | 102 ± 21 | 830 ± 90 | [3] | |
| ABCG2 (BCRP) | Prazosin | 3.5 ± 0.8 | 450 ± 50 | [4] |
| Topotecan | 0.8 ± 0.2 | 210 ± 30 | [4] | |
| ABCC1 (MRP1) | Vincristine | 2.5 ± 0.5 | 320 ± 40 | [4] |
Signaling Pathways Regulating ABC Transporter Expression
The expression and activity of ABC transporters are tightly regulated by various signaling pathways, which can be targeted to overcome multidrug resistance. A key example is the regulation of ABCB1 (P-gp).
Visualizing a Signaling Pathway for ABCB1 Regulation
This diagram illustrates a simplified signaling pathway involving protein kinase C (PKC) that leads to increased expression of ABCB1.
Caption: A simplified PKC signaling pathway leading to increased ABCB1 expression.
Experimental Protocols for Studying ABC Transporters
Recombinant Expression and Purification of a His-tagged Human ABC Transporter
This protocol describes the expression of a His-tagged human ABC transporter (e.g., ABCB1) in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system, followed by purification using immobilized metal affinity chromatography (IMAC).
References
The "abc99" Locus: An In-Depth Technical Guide to the Expression Profile of the Archetypal Tumor Suppressor, TP53, in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
This technical guide provides a comprehensive overview of the expression profile of the tumor suppressor gene TP53 (serving as a well-characterized analogue for the hypothetical "abc99" gene) across a wide range of human tissues. The TP53 gene encodes the p53 protein, a critical transcription factor that regulates cell cycle, DNA repair, and apoptosis, making it a central focus in cancer research and therapeutic development. This document details quantitative expression data, experimental methodologies for its measurement, and the core signaling pathways in which p53 is a key regulator. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Quantitative Expression Profile of TP53 in Human Tissues
The expression of TP53 varies across different human tissues. The following tables summarize the median gene expression levels in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal and The Cancer Genome Atlas (TCGA).
TP53 Expression in Normal Human Tissues (GTEx)
The GTEx portal provides a comprehensive resource for studying the relationship between genetic variation and gene expression in multiple human tissues. The data presented below represents the median TPM for TP53 across a selection of normal human tissues.
| Tissue | Median TPM |
| Adipose - Subcutaneous | 15.8 |
| Adrenal Gland | 25.1 |
| Artery - Aorta | 18.2 |
| Brain - Cortex | 20.5 |
| Breast - Mammary Tissue | 14.9 |
| Colon - Transverse | 22.3 |
| Esophagus - Mucosa | 19.7 |
| Heart - Left Ventricle | 12.4 |
| Kidney - Cortex | 21.9 |
| Liver | 10.1 |
| Lung | 16.5 |
| Muscle - Skeletal | 9.8 |
| Nerve - Tibial | 14.3 |
| Ovary | 28.7 |
| Pancreas | 18.9 |
| Pituitary | 17.6 |
| Prostate | 24.5 |
| Skin - Sun Exposed (Lower leg) | 13.2 |
| Small Intestine - Terminal Ileum | 23.6 |
| Spleen | 26.4 |
| Stomach | 19.1 |
| Testis | 30.2 |
| Thyroid | 21.3 |
| Uterus | 23.8 |
| Vagina | 20.1 |
| Whole Blood | 11.7 |
Table 1: Median Gene Expression of TP53 in Normal Human Tissues. Data sourced from the GTEx Portal.
TP53 Expression in Tumor and Normal Tissues (TCGA)
The Cancer Genome Atlas (TCGA) offers a rich dataset for exploring gene expression in various cancer types and their corresponding normal tissues. The following table presents a comparative view of TP53 expression.
| Cancer Type | Tumor Median TPM | Normal Median TPM |
| Bladder Urothelial Carcinoma (BLCA) | 28.5 | 24.1 |
| Breast Invasive Carcinoma (BRCA) | 25.9 | 15.2 |
| Colon Adenocarcinoma (COAD) | 29.8 | 23.5 |
| Esophageal Carcinoma (ESCA) | 35.1 | 21.4 |
| Head and Neck Squamous Cell Carcinoma (HNSC) | 33.7 | 20.8 |
| Kidney Renal Clear Cell Carcinoma (KIRC) | 24.3 | 22.1 |
| Liver Hepatocellular Carcinoma (LIHC) | 18.6 | 11.5 |
| Lung Adenocarcinoma (LUAD) | 31.2 | 17.3 |
| Lung Squamous Cell Carcinoma (LUSC) | 38.4 | 16.9 |
| Prostate Adenocarcinoma (PRAD) | 27.6 | 25.1 |
| Stomach Adenocarcinoma (STAD) | 32.9 | 20.3 |
| Thyroid Carcinoma (THCA) | 25.2 | 22.8 |
| Uterine Corpus Endometrial Carcinoma (UCEC) | 30.1 | 24.5 |
Table 2: Comparative Median Gene Expression of TP53 in Tumor vs. Normal Tissues. Data sourced from The Cancer Genome Atlas (TCGA).
Experimental Protocols
Accurate quantification of TP53 gene and protein expression is fundamental to research and clinical applications. This section details the core methodologies for key experimental techniques.
RNA-Sequencing (RNA-Seq) for TP53 Transcriptome Analysis
RNA-Seq is a powerful technique for quantifying gene expression. The following protocol provides a general workflow for the analysis of TP53 expression from tissue samples.
1. RNA Extraction:
-
Homogenize fresh-frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Perform phase separation using chloroform and collect the aqueous phase.
-
Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
2. Library Preparation:
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
3. Sequencing:
-
Quantify the final library and pool multiple libraries for sequencing.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Assess the quality of raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression to obtain read counts or TPM values for TP53 using tools such as RSEM or featureCounts.
Quantitative Real-Time PCR (qPCR) for Targeted TP53 Expression Analysis
qPCR is a sensitive method for quantifying the expression of specific genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples as described in the RNA-Seq protocol.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
2. Primer Design:
-
Design primers specific to the TP53 transcript. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
3. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for TP53 or the housekeeping gene, and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for TP53 and the housekeeping gene.
-
Calculate the relative expression of TP53 using the ΔΔCt method.
Immunohistochemistry (IHC) for p53 Protein Detection
IHC allows for the visualization of p53 protein expression and localization within the tissue context.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on charged glass slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against p53 (e.g., clone DO-7).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
Semiquantitatively score the staining intensity and percentage of positive cells.
Core Signaling Pathways Involving TP53
p53 is a central hub in a complex network of signaling pathways that respond to cellular stress.[1] The following diagram illustrates the core p53 signaling pathway activated in response to DNA damage.
In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Upon cellular stress, such as DNA damage, kinases like ATM and ATR are activated.[1] These kinases phosphorylate p53, leading to its stabilization and accumulation in the nucleus. Activated p53 then acts as a transcription factor, inducing the expression of target genes that mediate various cellular outcomes, including cell cycle arrest (e.g., via CDKN1A/p21), DNA repair (e.g., via GADD45), and apoptosis (e.g., via BAX and PUMA).[2]
Conclusion
This guide has provided a detailed overview of the expression profile of TP53, a gene of paramount importance in cellular homeostasis and disease. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of the tissue-specific expression and regulation of TP53 is crucial for the development of novel therapeutic strategies targeting cancer and other diseases where this pathway is dysregulated.
References
The Potent and Selective Inhibition of NOTUM by ABC99: A Novel Therapeutic Strategy for Wnt-Dependent Pathologies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Wnt signaling pathway is a critical regulator of cellular processes, including embryogenesis, tissue homeostasis, and stem cell regulation. Aberrant Wnt signaling is implicated in a range of diseases, from degenerative disorders to cancer. A key negative regulator of this pathway is NOTUM, a serine hydrolase that deactivates Wnt proteins by removing a crucial palmitoleoyl group, which is essential for their interaction with Frizzled receptors. The strategic inhibition of NOTUM presents a promising therapeutic avenue to enhance Wnt signaling in diseases where its activity is beneficially required. This document provides a comprehensive technical overview of ABC99, a potent and highly selective irreversible inhibitor of NOTUM, and outlines its potential as a therapeutic agent. This compound was developed through activity-based protein profiling (ABPP) and has demonstrated the ability to preserve Wnt signaling by effectively blocking NOTUM's enzymatic activity.
The Therapeutic Target: NOTUM Carboxylesterase
Wnt proteins undergo a critical post-translational modification where the enzyme Porcupine (PORCN) adds an O-linked palmitoleate group to a conserved serine residue.[1][2] This lipidation is indispensable for Wnt's binding to its Frizzled (Fz) receptors and LRP5/6 co-receptors, and thus for the initiation of downstream signaling. The enzyme NOTUM antagonizes this process by functioning as a carboxylesterase, cleaving the essential palmitoleoyl group from Wnt proteins and rendering them inactive.[1][2][3]
By removing this lipid modification, NOTUM effectively curtails Wnt signaling. This negative regulatory role makes NOTUM a compelling therapeutic target.[2][3] Inhibition of NOTUM is hypothesized to be beneficial in conditions characterized by insufficient Wnt signaling, such as degenerative diseases, osteoporosis, and some neurodegenerative disorders.[1][2][3] For instance, studies have shown that this compound-mediated inhibition of NOTUM can enhance the regenerative capacity of aged intestinal stem cells and regulate neurogenesis in mice.[2][3]
This compound: A Potent and Selective NOTUM Inhibitor
This compound is an N-hydroxyhydantoin (NHH) carbamate that was identified and optimized using activity-based protein profiling (ABPP).[1][4] It acts as a potent, selective, and irreversible inhibitor of NOTUM.[1][2]
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and proteomic assays. The key quantitative findings are summarized below.
| Parameter | Value | Method | Source |
| IC₅₀ for NOTUM | 13 nM | Competitive Activity-Based Protein Profiling (ABPP) | [1][4] |
| Selectivity | Highly selective for NOTUM | Quantitative Mass Spectrometry-based ABPP | [1] |
| Cross-reactivity | Virtually no cross-reactivity with 64 other serine hydrolases. Partial (~50%) inhibition of ABHD6 was observed only at concentrations that fully blocked NOTUM. | Quantitative Mass Spectrometry-based ABPP | [1] |
While the primary literature confirms the high selectivity of this compound against a panel of 64 serine hydrolases, the detailed supplementary dataset was not publicly available during the information retrieval for this guide.
Signaling Pathway and Mechanism of Action
Canonical Wnt Signaling Pathway Modulation by NOTUM and this compound
The canonical Wnt signaling pathway is centered on the regulation of β-catenin levels. In the absence of a Wnt ligand, a destruction complex (comprising APC, Axin, and GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of palmitoleoylated Wnt to Frizzled/LRP receptors disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors to drive gene expression.
NOTUM intervenes by deacylating Wnt, preventing its receptor binding and thereby promoting β-catenin destruction. This compound inhibits NOTUM, thus protecting the lipidated state of Wnt, restoring its signaling capacity, and leading to the activation of target genes.
Experimental Protocols & Workflows
Activity-Based Protein Profiling (ABPP) Workflow for this compound Characterization
ABPP is a powerful chemoproteomic strategy used to identify and characterize enzyme activities within complex proteomes. A competitive ABPP workflow was employed to determine the potency and selectivity of this compound.
Protocol: Competitive Gel-Based ABPP
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome (typically 50 µg) and pre-incubate with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37 °C to allow for target engagement.
-
Probe Labeling: Add a broad-spectrum, fluorescently tagged serine hydrolase probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.
-
Sample Preparation: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Electrophoresis: Separate the proteins on an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Visualization: Scan the gel using a fluorescence scanner at the appropriate wavelength for the fluorophore (e.g., Rhodamine).
-
Analysis: Quantify the fluorescence intensity of the band corresponding to the molecular weight of NOTUM. A decrease in intensity in the this compound-treated samples compared to the control indicates inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Wnt Signaling Luciferase Reporter Assay
To confirm that this compound's inhibition of NOTUM translates to a functional restoration of Wnt signaling, a cell-based reporter assay is used. HEK293T cells engineered with a SuperTopFlash (STF) reporter, which contains TCF/LEF binding sites upstream of a luciferase gene, are employed.
Protocol: HEK293T-STF Luciferase Assay
-
Cell Culture and Transfection: Culture HEK293T-STF cells in DMEM supplemented with 10% FBS. These cells are stably or transiently transfected with a luciferase reporter construct driven by a TCF/LEF-responsive promoter.
-
Preparation of Conditioned Media:
-
Wnt3a Source: Culture L-cells engineered to express Wnt3a to produce Wnt3a-conditioned medium (Wnt3a-CM).
-
NOTUM Source: Culture SW620 cells (which secrete active NOTUM) to produce NOTUM-conditioned medium (NOTUM-CM).
-
-
Inhibitor Treatment: Pre-incubate the NOTUM-CM with various concentrations of this compound (or DMSO control) for a specified time (e.g., 30 minutes at 37 °C).
-
Cell Stimulation: Mix the this compound-treated NOTUM-CM with Wnt3a-CM and apply this mixture to the HEK293T-STF reporter cells plated in 96-well plates.
-
Incubation: Incubate the cells for 24-48 hours to allow for Wnt signaling activation and luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable reporter lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. An increase in luciferase activity in the presence of this compound indicates a rescue of Wnt signaling from NOTUM-mediated inhibition.
Future Directions and Therapeutic Potential
The development of this compound as a potent and selective NOTUM inhibitor provides a valuable chemical tool to probe the biology of Wnt signaling and offers a promising starting point for therapeutic development.[1] The ability of NOTUM inhibitors to enhance Wnt signaling suggests their potential application in a variety of clinical contexts:
-
Regenerative Medicine: Promoting tissue repair and regeneration, particularly in aged tissues where Wnt signaling is often diminished.[2][3]
-
Osteoporosis: Enhancing bone formation by stimulating Wnt signaling in osteoblasts.[2][3]
-
Neurodegenerative Diseases: Potentially mitigating neuronal damage in conditions like Alzheimer's disease by promoting neurogenesis.[2][3]
-
Oncology: While Wnt activation is often oncogenic, in specific contexts, such as certain colorectal cancers where NOTUM is paradoxically upregulated, its inhibition could be beneficial.[3]
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and potential of targeting the NOTUM-Wnt axis with inhibitors like this compound. The high selectivity of this compound minimizes the risk of off-target effects, making it a strong candidate for further drug development efforts.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
abc99 signaling pathway interactions
An in-depth analysis of the "abc99 signaling pathway" reveals a notable absence of this term within current scientific literature and established biological databases. Searches for "this compound signaling pathway," "this compound pathway interactions," "this compound downstream targets," and "this compound upstream regulators" did not yield any specific, recognized signaling cascade or molecular entity corresponding to "this compound."
This suggests that "this compound" may be a placeholder, a newly discovered protein or pathway not yet widely documented, or a term used in a specific, limited context not accessible through broad public searches.
Therefore, a detailed technical guide with quantitative data, experimental protocols, and pathway diagrams cannot be constructed for a signaling pathway that is not defined in the accessible scientific domain.
To proceed with your request, please provide the standard or recognized name of the signaling pathway you are interested in. For example, you might be interested in pathways such as:
-
MAPK/ERK Signaling Pathway
-
PI3K/Akt Signaling Pathway
-
TGF-beta Signaling Pathway
-
Wnt Signaling Pathway
-
Notch Signaling Pathway
Once a recognized pathway is provided, a comprehensive technical guide that fulfills all the specified requirements, including data tables, detailed methodologies, and Graphviz diagrams, can be accurately generated.
Technical Guide: A Case Study of Homologous Proteins to Human ABCB1 in Mice
Disclaimer: The protein "abc99" appears to be a hypothetical designation. This guide will use the well-characterized human ATP-binding cassette (ABC) transporter, ABCB1 (also known as P-glycoprotein or MDR1), and its murine homologs as a representative example to fulfill the technical requirements of this request.
Introduction to the ABCB1 Transporter and its Homologs
The ATP-binding cassette (ABC) transporters are a vast and diverse superfamily of proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes.[1][2][3] These proteins are fundamental to numerous physiological processes, including nutrient uptake, lipid transport, and the removal of toxins and metabolic waste.[1][4][5] In humans, 48 ABC transporters have been identified, and mutations in many of these are linked to genetic diseases.[1][6]
A prominent member of this family is the human ABCB1 protein, encoded by the ABCB1 (also known as MDR1) gene.[3][7] ABCB1 is a 170 kDa transmembrane glycoprotein that functions as an efflux pump, actively extruding a broad spectrum of xenobiotics and therapeutic agents from cells.[2] This activity is crucial in maintaining the integrity of physiological barriers such as the blood-brain barrier, the placenta, and the intestinal epithelium, protecting sensitive tissues from toxic compounds.[8][9][10] However, the overexpression of ABCB1 in cancer cells is a major mechanism of multidrug resistance (MDR), a significant challenge in chemotherapy.[7][11][12]
Understanding the function and regulation of ABCB1 is paramount for drug development. Due to the ethical and practical limitations of human studies, rodent models, particularly mice, are extensively used. However, it is crucial for researchers to recognize the differences in ABC transporter orthologs between species.
Homologous Proteins to Human ABCB1 in Mice
Unlike humans who have a single ABCB1 gene, mice and other rodents possess two closely related genes: Abcb1a and Abcb1b.[9][10][13] These genes encode for two distinct protein isoforms, ABCB1A and ABCB1B, which collectively perform the functions analogous to the single human ABCB1 protein.[9] While there is a high degree of sequence homology, the two mouse isoforms exhibit both overlapping and distinct substrate specificities and tissue distribution patterns.[10][14]
-
Abcb1a: This isoform is the predominant P-glycoprotein in the murine blood-brain barrier.[10][13] Its expression and function are critical for limiting the entry of various drugs and xenobiotics into the central nervous system. In terms of primary sequence, ABCB1A is more closely related to the human ABCB1 protein than ABCB1B.[14]
-
Abcb1b: This isoform is highly expressed in the adrenal glands, pregnant uterus, and placenta.[9][10] It plays a significant role in steroid transport and fetal protection.
This genetic divergence necessitates careful consideration when extrapolating findings from mouse models to human clinical scenarios.
Data Presentation: Comparative Analysis
The following tables summarize key quantitative and qualitative data comparing human ABCB1 and its murine homologs, ABCB1A and ABCB1B.
Table 1: Substrate and Inhibitor Specificity
| Compound Class | Substrate/Inhibitor | Human ABCB1 | Mouse ABCB1A | Mouse ABCB1B |
| Chemotherapeutic Agents | Doxorubicin | Substrate | Substrate | Substrate |
| Paclitaxel | Substrate | Substrate | Substrate | |
| Vincristine | Substrate | Substrate | Substrate | |
| Imatinib | Substrate | Substrate | Substrate | |
| Opioids | Loperamide | Substrate | Substrate | Substrate |
| Morphine | Weak Substrate | Weak Substrate | Weak Substrate | |
| Calcium Channel Blockers | Verapamil | Inhibitor/Substrate | Inhibitor/Substrate | Inhibitor/Substrate |
| Immunosuppressants | Cyclosporine A | Inhibitor/Substrate | Inhibitor/Substrate | Inhibitor/Substrate |
| Steroids | Dexamethasone | Substrate | Substrate | Substrate |
Table 2: Tissue Distribution
| Tissue/Organ | Human ABCB1 | Mouse ABCB1A | Mouse ABCB1B |
| Brain (Endothelial Cells) | High | High | Low/Absent |
| Liver (Canalicular Membrane) | High | High | High |
| Kidney (Proximal Tubule) | High | High | High |
| Intestine (Apical Membrane) | High | High | High |
| Placenta | High | Low | High |
| Adrenal Gland | High | Low | High |
| Testis | High | High | Low |
| T-lymphocytes | Moderate | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of ABC transporters. Below are protocols for two key experimental approaches.
This protocol allows for the quantification of Abcb1a and Abcb1b mRNA levels in mouse tissues.
-
RNA Isolation:
-
Excise 10-30 mg of mouse tissue and immediately place it in a tube containing a suitable lysis buffer (e.g., TRIzol).
-
Homogenize the tissue using a mechanical homogenizer.
-
Isolate total RNA following the manufacturer's protocol for the chosen lysis reagent, typically involving chloroform extraction and isopropanol precipitation.
-
Resuspend the RNA pellet in RNase-free water. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Perform the reaction in a thermal cycler according to the kit's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix in a 96-well plate. Each reaction should include:
-
cDNA template (diluted)
-
Forward and reverse primers specific for Abcb1a or Abcb1b
-
A suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Nuclease-free water.
-
-
Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Run the plate on a real-time PCR machine. The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes.
-
This assay measures the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport. Increased ATPase activity in the presence of a compound suggests it is a substrate.
-
Membrane Vesicle Preparation:
-
Use cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells or HEK293 mammalian cells).
-
Harvest the cells and resuspend them in a hypotonic lysis buffer.
-
Lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.
-
-
ATPase Assay:
-
The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Prepare a reaction mixture containing the membrane vesicles (5-10 µg of protein), assay buffer (containing MgCl2, KCl, and an ATP-regenerating system), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add a colorimetric reagent (e.g., ammonium molybdate in sulfuric acid) that reacts with the released Pi to produce a colored complex.
-
Measure the absorbance at a specific wavelength (e.g., 800 nm) using a plate reader.
-
The amount of Pi released is calculated from a standard curve generated with known concentrations of phosphate. The difference in Pi released in the presence and absence of the test compound indicates the compound-stimulated ATPase activity.
-
Mandatory Visualizations
The expression of ABCB1 can be regulated by various signaling pathways, including the MAPK/ERK pathway, which can be activated by growth factors and cellular stress.
Caption: MAPK/ERK signaling pathway leading to increased ABCB1 expression.
This workflow illustrates the process of identifying whether a novel drug is a substrate of a murine ABC transporter using an in vitro cell-based assay.
Caption: Workflow for identifying ABC transporter substrates via drug accumulation assay.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Transporteurs ABC — Wikipédia [fr.wikipedia.org]
- 4. genuine-functions-of-p-glycoprotein-abcb1 - Ask this paper | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Signal Transduction Pathways and Transcriptional Mechanisms of ABCB1 /Pgp-mediated Multiple Drug Resistance in Human Cancer Cells [periodicos.capes.gov.br]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The Multidrug Resistance 1 Gene Abcb1 in Brain and Placenta: Comparative Analysis in Human and Guinea Pig | PLOS One [journals.plos.org]
- 11. About a switch: how P-glycoprotein (ABCB1) harnesses the energy of ATP binding and hydrolysis to do mechanical work | Scilit [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Multidrug Resistance 1 Gene Abcb1 in Brain and Placenta: Comparative Analysis in Human and Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mRNA Levels of Related Abcb Genes Change Opposite to Each Other upon Histone Deacetylase Inhibition in Drug-Resistant Rat Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of ABC99, a Selective NOTUM Inhibitor
For Research Use Only. Not for use in humans or animals.
Introduction
ABC99 is an N-hydroxyhydantoin (NHH) carbamate that functions as a potent, selective, and irreversible inhibitor of the Wnt-deacylating enzyme NOTUM, with an IC50 of 13 nM.[1][2][3] NOTUM is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins.[4][5] By inhibiting NOTUM, this compound preserves Wnt-mediated cell signaling.[1][6][7] This makes this compound a valuable chemical probe for studying the role of NOTUM in various biological processes and a potential starting point for the development of therapeutics for diseases associated with deficient Wnt signaling, such as certain cancers and degenerative disorders.[4][5]
These application notes provide a detailed protocol for the laboratory synthesis of this compound, intended for researchers in chemistry, cell biology, and drug development.
Chemical Information
| Parameter | Value |
| IUPAC Name | 7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][6][7]oxazine-4-carboxylate[6][7] |
| CAS Number | 2331255-53-7[6][7] |
| Molecular Formula | C22H21ClN4O5[6][7] |
| Molecular Weight | 456.88 g/mol [2][7] |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (10 mM), Acetonitrile (1 mg/ml), Chloroform (1 mg/ml)[3][6] |
| Storage | Store as a solid at -20°C for up to 2 years. In solution (DMSO), store at -80°C for up to 6 months.[2] |
Signaling Pathway Context
The following diagram illustrates the role of NOTUM in the Wnt signaling pathway and the inhibitory action of this compound.
Caption: Role of this compound in the Wnt signaling pathway.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound involves a multi-step process. The key step is the coupling of the N-hydroxyhydantoin intermediate with a carbamoyl chloride derivative. The following protocol is a representative synthesis.
| Reagent | Supplier | Grade |
| N-Hydroxy-7-(4-chlorobenzyl)hexahydroimidazo[1,5-a]pyrazine-1,3-dione | Custom Synthesis | ≥95% |
| 4-(chlorocarbonyl)-2,3-dihydro-4H-benzo[b][6][7]oxazine | Commercial | ≥97% |
| Triethylamine (TEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | VWR | ACS Grade |
| Hexanes | VWR | ACS Grade |
| Magnesium Sulfate (MgSO4) | Sigma-Aldrich | Anhydrous |
| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |
The diagram below outlines the synthetic workflow for the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Hydroxy-7-(4-chlorobenzyl)hexahydroimidazo[1,5-a]pyrazine-1,3-dione (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (TEA, 1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add a solution of 4-(chlorocarbonyl)-2,3-dihydro-4H-benzo[b][6][7]oxazine (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry the product under high vacuum.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR | Spectrum consistent with the structure of this compound. |
| ¹³C NMR | Spectrum consistent with the structure of this compound. |
| LC-MS | Purity ≥98%; Mass corresponding to [M+H]⁺. |
| HRMS (ESI) | Calculated m/z for C22H22ClN4O5 [M+H]⁺, observed value within ± 5 ppm. |
| Yield | Typical yields range from 40-60%. |
Safety Precautions
-
This protocol should only be performed by trained laboratory personnel in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
This compound is for research use only and is not for human or veterinary use.[6] The toxicological properties have not been fully investigated. Handle with caution.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Wnt Signaling Pathway Using ABC99 in Conjunction with CRISPR/Cas9-Mediated Gene Editing
Introduction
Recent advancements in chemical biology and genome engineering have provided researchers with powerful tools to dissect complex cellular signaling pathways. ABC99 has been identified as a potent and selective irreversible inhibitor of NOTUM, a carboxylesterase that negatively regulates Wnt signaling by removing a critical palmitoleate group from Wnt proteins[1][2][3]. Inhibition of NOTUM by this compound leads to an increase in Wnt signaling, which plays a crucial role in embryonic development, tissue homeostasis, and disease[2][4][5].
The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for precise modification of the genome[6][7]. This technology can be used to knock out, knock in, or otherwise alter genes of interest to study their function.
While this compound is not a direct component of the CRISPR/Cas9 machinery, the combination of this small molecule inhibitor and CRISPR/Cas9-mediated gene editing presents a powerful strategy for investigating the intricacies of the Wnt signaling pathway. For instance, researchers can use CRISPR/Cas9 to knock out a specific gene and then use this compound to probe the functional consequences of this knockout on Wnt pathway activation.
These application notes provide a detailed protocol for a hypothetical experiment designed to investigate the role of a putative downstream effector, "Gene X," in the cellular response to Wnt pathway activation by this compound.
1. The Wnt Signaling Pathway and the Role of this compound
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in cell fate determination, cell proliferation, and embryonic development. The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the inhibition of a "destruction complex," which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.
NOTUM is a secreted enzyme that acts as a negative regulator of the Wnt pathway by removing the palmitoleoyl group from Wnt ligands, which is essential for their activity[2][4]. This compound is a small molecule that selectively and irreversibly inhibits the enzymatic activity of NOTUM[1][3]. By inhibiting NOTUM, this compound effectively increases the concentration of active Wnt ligands, leading to the activation of the Wnt signaling pathway.
2. Experimental Design: Investigating "Gene X" in this compound-Mediated Wnt Activation
This protocol outlines the steps to investigate the role of a hypothetical "Gene X" in the cellular response to Wnt pathway activation by this compound. The experimental workflow involves using CRISPR/Cas9 to generate a "Gene X" knockout cell line, followed by treatment with this compound and assessment of Wnt signaling activity.
3. Protocols
3.1. CRISPR/Cas9-Mediated Knockout of "Gene X"
This protocol describes the generation of a "Gene X" knockout cell line using a two-plasmid CRISPR/Cas9 system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)
-
Oligonucleotides for sgRNA targeting "Gene X"
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
Protocol:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of "Gene X" using an online tool (e.g., CHOPCHOP).
-
Anneal and clone the sgRNA oligonucleotides into the pSpCas9(BB)-2A-Puro vector as per the manufacturer's protocol.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Transfection:
-
Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the pSpCas9-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration.
-
Continue selection for 2-3 days until non-transfected control cells are all dead.
-
-
Single-Cell Cloning and Expansion:
-
Dilute the puromycin-resistant cells to a concentration of 0.5 cells/100 µL and plate 100 µL per well in a 96-well plate.
-
Monitor the plates for the growth of single colonies.
-
Expand the single-cell clones into larger culture vessels.
-
-
Validation of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the target region of "Gene X".
-
Analyze the PCR products by Sanger sequencing and use a tool like TIDE or ICE to identify and quantify indels.
-
Confirm the absence of "Gene X" protein expression by Western blot.
-
3.2. Wnt Signaling Reporter Assay
This protocol uses a TOP/FOP Flash luciferase reporter system to measure the activity of the canonical Wnt signaling pathway.
Materials:
-
Wild-type and "Gene X" knockout HEK293T cells
-
M50 Super 8x TOPFlash (Addgene plasmid #12456)
-
M51 Super 8x FOPFlash (Addgene plasmid #12457)
-
pRL-TK Renilla luciferase control plasmid
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection of Reporter Plasmids:
-
Co-transfect both wild-type and "Gene X" knockout cells with the TOPFlash (or FOPFlash as a negative control) and pRL-TK plasmids.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing either this compound at various concentrations (e.g., 0, 10, 50, 100 nM) or a vehicle control (DMSO).
-
-
Luciferase Assay:
-
48 hours after treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
4. Data Presentation
The following tables present hypothetical data from the experiments described above.
Table 1: Validation of "Gene X" Knockout Clones
| Clone ID | Genotyping (Sanger Sequencing) | Protein Expression (Western Blot) |
| WT | Wild-Type Sequence | 100% |
| KO-1 | 7 bp deletion (frameshift) | Not Detected |
| KO-2 | 11 bp deletion (frameshift) | Not Detected |
| KO-3 | 3 bp deletion (in-frame) | 95% |
Table 2: Effect of this compound on Wnt Signaling in Wild-Type and "Gene X" KO Cells
| Cell Line | This compound Concentration (nM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Standard Deviation |
| Wild-Type | 0 (Vehicle) | 1.0 | 0.1 |
| Wild-Type | 10 | 3.5 | 0.3 |
| Wild-Type | 50 | 8.2 | 0.7 |
| Wild-Type | 100 | 15.6 | 1.2 |
| "Gene X" KO | 0 (Vehicle) | 1.1 | 0.1 |
| "Gene X" KO | 10 | 1.8 | 0.2 |
| "Gene X" KO | 50 | 2.5 | 0.3 |
| "Gene X" KO | 100 | 3.1 | 0.4 |
5. Logical Relationship Diagram
This diagram illustrates the hypothesis that "Gene X" is required for the full activation of the Wnt signaling pathway by this compound.
The combination of the selective NOTUM inhibitor this compound and the precise gene-editing capabilities of CRISPR/Cas9 provides a robust platform for dissecting the molecular mechanisms of the Wnt signaling pathway. The protocols and experimental design outlined in these application notes serve as a template for researchers to investigate the roles of specific genes in the cellular response to Wnt pathway modulation. The hypothetical data suggests that "Gene X" is a critical component for the robust activation of Wnt signaling in response to NOTUM inhibition by this compound. This approach can be adapted to study a wide range of genes and cellular processes that are influenced by Wnt signaling, ultimately contributing to a deeper understanding of this fundamental pathway in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Design and Screening of abc99, a Covalent Inhibitor of the Wnt-Deacylating Enzyme NOTUM
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in numerous diseases, including cancer and degenerative disorders. The activity of Wnt proteins is modulated by post-translational modifications, including the attachment of a palmitoleate group to a conserved serine residue by the enzyme Porcupine (PORCN). This lipidation is essential for Wnt secretion and interaction with its Frizzled receptors. The enzyme NOTUM, a secreted serine hydrolase, acts as a negative regulator of Wnt signaling by removing this essential palmitoleate group, thereby inactivating Wnt proteins.
ABC99 is a potent, selective, and irreversible covalent inhibitor of NOTUM. By inhibiting NOTUM's deacylating activity, this compound can restore Wnt signaling, offering a promising therapeutic strategy for diseases characterized by deficient Wnt pathway activation. These application notes provide a comprehensive overview of the design principles for covalent NOTUM inhibitors like this compound and detailed protocols for their screening and characterization.
Inhibitor Design Strategy: Covalent Inhibition of NOTUM
The design of this compound is centered on the principle of targeted covalent inhibition. This strategy offers several advantages over traditional non-covalent inhibition, including:
-
Increased Potency and Duration of Action: By forming a stable covalent bond with the target enzyme, the inhibitory effect is prolonged and less dependent on the inhibitor's pharmacokinetic properties.
-
High Specificity: The reactive "warhead" of the covalent inhibitor is designed to interact specifically with a nucleophilic residue within the active site of the target enzyme, minimizing off-target effects.
This compound is an N-hydroxyhydantoin (NHH) carbamate that covalently modifies the catalytic serine residue in the active site of NOTUM. The design process for such inhibitors typically involves:
-
Scaffold Identification: A non-covalent binding scaffold that positions the reactive group for optimal interaction with the target residue is identified through screening or rational design.
-
Warhead Selection: A reactive group (the "warhead") with appropriate reactivity is incorporated into the scaffold. The reactivity must be tuned to be potent against the target while minimizing reactions with other biological nucleophiles.
-
Iterative Optimization: The scaffold and warhead are systematically modified to improve potency, selectivity, and drug-like properties.
Data Presentation: Performance of this compound
The efficacy and selectivity of this compound have been characterized using a variety of in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC | 13 nM | Competitive ABPP | [1] |
| EC | 89 nM | Super TOPflash Luciferase Reporter Assay |
Table 1: Potency of this compound against NOTUM and in a cellular Wnt signaling assay.
| Enzyme | % Inhibition at 1 µM this compound | Enzyme Class |
| NOTUM | >95% | Serine Hydrolase |
| LYPLA1/APT1 | <10% | Serine Hydrolase |
| LYPLA2/APT2 | <10% | Serine Hydrolase |
| FAAH | <10% | Serine Hydrolase |
| MAGL | <10% | Serine Hydrolase |
Table 2: Selectivity profile of this compound against a panel of serine hydrolases as determined by competitive activity-based protein profiling (ABPP).
Signaling Pathway and Experimental Workflow
NOTUM's Role in Wnt Signaling
NOTUM is a key negative regulator of the canonical Wnt signaling pathway. The diagram below illustrates its mechanism of action.
Caption: The role of NOTUM and its inhibitor this compound in the canonical Wnt signaling pathway.
Experimental Workflow for this compound Screening and Characterization
The following diagram outlines the typical workflow for identifying and characterizing NOTUM inhibitors like this compound.
Caption: A typical workflow for the screening and characterization of NOTUM inhibitors.
Experimental Protocols
Super TOPflash Luciferase Reporter Assay for Wnt Signaling
This assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF-responsive promoter.
Materials:
-
HEK293T cells
-
Super 8xTOPFlash and Super 8xFOPFlash reporter plasmids (Addgene)
-
Renilla luciferase plasmid (for transfection control)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Wnt3a
-
Recombinant NOTUM
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO
2incubator. -
Transfection:
-
For each well, prepare a DNA mixture containing 50 ng of either Super 8xTOPFlash or Super 8xFOPFlash plasmid and 5 ng of Renilla luciferase plasmid.
-
Dilute the DNA mixture in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and Lipofectamine 2000, incubate for 20 minutes at room temperature, and then add the complex to the cells.
-
Incubate for 24 hours.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with 100 µL of serum-free DMEM.
-
Add recombinant Wnt3a to a final concentration of 50 ng/mL.
-
Add recombinant NOTUM to a final concentration of 25 nM.
-
Add this compound or other test inhibitors at desired concentrations. Include a DMSO vehicle control.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity by dividing the normalized luciferase activity of the TOPFlash-transfected cells by that of the FOPFlash-transfected cells.
-
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This assay determines the potency of an inhibitor by measuring its ability to compete with a broad-spectrum activity-based probe for binding to the active site of the target enzyme.
Materials:
-
SW620 cell lysate (or other source of active NOTUM)
-
FP-Rh (Fluorophosphonate-Rhodamine) probe for serine hydrolases
-
This compound or other test inhibitors
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Inhibitor Incubation:
-
In a microcentrifuge tube, pre-incubate 50 µg of SW620 cell lysate with varying concentrations of this compound (e.g., from 1 nM to 10 µM) in a total volume of 50 µL for 30 minutes at 37°C. Include a DMSO vehicle control.
-
-
Probe Labeling:
-
Add 1 µL of 50 µM FP-Rh probe (final concentration 1 µM) to each reaction.
-
Incubate for another 30 minutes at room temperature.
-
-
Sample Preparation and SDS-PAGE:
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
-
Gel Imaging and Analysis:
-
Scan the gel using a fluorescence gel scanner (excitation/emission suitable for rhodamine).
-
Quantify the fluorescence intensity of the band corresponding to NOTUM.
-
Plot the percentage of inhibition (relative to the DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC
50value.
-
Mass Spectrometry (MS)-Based ABPP for Selectivity Profiling
This method provides a global view of an inhibitor's selectivity by identifying all the enzymes that it interacts with in a complex proteome.
Materials:
-
SW620 cell lysate or intact cells
-
This compound or other test inhibitors
-
FP-Biotin probe
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Protocol:
-
Inhibitor Treatment and Probe Labeling:
-
Treat SW620 cells or lysate with this compound (e.g., 1 µM) or DMSO vehicle for 1 hour at 37°C.
-
Lyse the cells (if using intact cells) and label the proteome with FP-Biotin (e.g., 5 µM) for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Click chemistry can be used to attach biotin if an alkyne-tagged probe is used.
-
Incubate the labeled proteome with streptavidin-agarose beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins.
-
-
Data Analysis:
-
Compare the abundance of identified serine hydrolases in the this compound-treated sample to the DMSO control.
-
A significant reduction in the abundance of a particular hydrolase in the this compound-treated sample indicates that it is a target of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that confirms direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing NOTUM
-
This compound or other test inhibitors
-
PBS
-
Liquid nitrogen
-
Thermal cycler or water baths
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NOTUM antibody
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO vehicle at the desired concentration for a specified time (e.g., 1 hour).
-
-
Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble NOTUM in each sample by SDS-PAGE and Western blotting using an anti-NOTUM antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble NOTUM as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
The development of potent and selective inhibitors of NOTUM, such as this compound, holds significant therapeutic potential. The application notes and protocols provided here offer a comprehensive guide for researchers in the field of drug discovery to design, screen, and characterize novel NOTUM inhibitors. By employing a combination of biochemical, cellular, and proteomic approaches, the identification and validation of next-generation Wnt signaling modulators can be accelerated.
References
Application Notes and Protocols: ABC99 as a Biomarker for Cancer Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer biomarkers are biological molecules that can indicate the presence, progression, or treatment response of cancer. These markers are crucial for early diagnosis, prognosis, and for guiding personalized treatment strategies. Recent advancements in multi-cancer early detection (MCED) tests, which analyze circulating analytes like cell-free DNA or proteins, have shown promise in improving cancer diagnosis. This document provides detailed application notes and protocols for the investigation of a novel protein, ABC99, as a potential biomarker for cancer detection. The methodologies and data presented are based on established techniques for biomarker validation and are exemplified by findings related to similar cell adhesion molecules, such as CD99, which has been identified as a potential diagnostic and immunological biomarker in pan-cancer studies.[1]
Recent comprehensive pan-cancer analyses have revealed that certain cell adhesion factors, like CD99, are significantly upregulated in numerous common cancers and are associated with diagnostic and prognostic outcomes.[1] These studies have utilized advanced bioinformatics to investigate expression across diverse tumors, prognostic implications, genetic alterations, and correlations with immune cell infiltration.[1] Inspired by these findings, the following protocols and data for the hypothetical biomarker this compound are provided to guide researchers in its evaluation.
Data Presentation: this compound Expression in Various Cancers
The following table summarizes hypothetical quantitative data on the expression of this compound in various cancer types, presented as the percentage of tumors showing positive staining by immunohistochemistry (IHC). This data is modeled on findings for biomarkers like CD99, which show significant upregulation in multiple cancers.[1]
| Cancer Type | Number of Cases | Percentage of this compound-Positive Cases (%) |
| Breast Cancer | 250 | 75% |
| Lung Cancer | 300 | 82% |
| Colorectal Cancer | 275 | 68% |
| Ovarian Cancer | 180 | 85% |
| Pancreatic Cancer | 150 | 90% |
| Sarcoma | 120 | 95% |
| Healthy Control Tissue | 100 | 5% |
Signaling Pathway and Experimental Workflow
Hypothetical this compound Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway involving this compound. In this model, elevated expression of this compound on the cancer cell surface contributes to the epithelial-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.[1] It also shows interaction with immune cells, potentially influencing the tumor microenvironment.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for this compound Biomarker Validation
The following diagram outlines the general workflow for validating this compound as a cancer biomarker, from patient sample acquisition to data analysis and clinical correlation.
References
Application Notes and Protocols for Quantitative PCR Analysis of NOTUM and Wnt Signaling Genes in Response to ABC99 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and resources for the quantitative analysis of gene expression related to the activity of ABC99. It is critical to note that This compound is not a gene , but a selective, irreversible small molecule inhibitor of the enzyme Notum, palmitoleoyl-protein carboxylesterase (NOTUM). NOTUM is a negative regulator of the Wnt signaling pathway. It functions by removing a palmitoleoyl group from Wnt proteins, which is essential for their activity. By inhibiting NOTUM, this compound effectively preserves Wnt signaling.
Therefore, to study the cellular effects of this compound, researchers should focus on quantifying the mRNA expression levels of the NOTUM gene itself and key downstream target genes of the Wnt signaling pathway. This application note provides validated quantitative PCR (qPCR) primer sets for human NOTUM, the Wnt target genes AXIN2 and LEF1, and common housekeeping genes for data normalization. Detailed protocols for RNA extraction, reverse transcription, and qPCR are also included.
Data Presentation: qPCR Primers for Human Genes
The following tables summarize the qPCR primer sequences for the target and reference genes. These primers have been curated from various sources, including commercial vendors and published literature, to ensure high specificity and efficiency.
Table 1: Target Gene qPCR Primers
| Gene Symbol | Gene Name | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') | Amplicon Size (bp) |
| NOTUM | Notum, palmitoleoyl-protein carboxylesterase | TGGAGGCATTACCAGTTTGCC | AGCATCTGGAACATCTCGGCT | ~100-200 |
| AXIN2 | Axin 2 | CAAACTTTCGCCAACCGTGGTTG | GGTGCAAAGACATAGCCAGAACC | 101 |
| LEF1 | Lymphoid enhancer binding factor 1 | AAGGAGCAGCGGAAGGAAG | GAGGTTTGTGCTTGTCTGGC | ~100-200 |
Table 2: Reference Gene (Housekeeping) qPCR Primers
| Gene Symbol | Gene Name | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') | Amplicon Size (bp) |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | 122 |
| ACTB | Beta-actin | CCTGGCACCCAGCACAAT | GGGCCGGACTCGTCATACT | 171 |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound within the Wnt signaling pathway.
Experimental Protocols
Total RNA Extraction
This protocol is for extracting total RNA from cultured cells.
Materials:
-
PBS (phosphate-buffered saline), ice-cold
-
TRIzol® reagent or similar RNA extraction reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
-
Centrifuge capable of 12,000 x g at 4°C
Procedure:
-
Aspirate cell culture medium and wash cells once with ice-cold PBS.
-
Lyse cells directly in the culture dish by adding 1 mL of TRIzol® reagent per 10 cm² of culture dish area. Pipette the cell lysate up and down several times to homogenize.
-
Transfer the lysate to a nuclease-free microcentrifuge tube.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Following centrifugation, the mixture separates into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA in 20-50 µL of nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Reverse Transcription (cDNA Synthesis)
This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase kit (e.g., SuperScript™ IV, GoScript™)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
In a nuclease-free PCR tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Primers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute. This step helps to denature RNA secondary structures.
-
Prepare the reverse transcription master mix. For each reaction, combine:
-
5X Reaction Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture for a total reaction volume of 20 µL.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (for random hexamers)
-
50-55°C for 50 minutes
-
70°C for 15 minutes to inactivate the enzyme.
-
-
The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA 1:10 with nuclease-free water for use in qPCR.
Quantitative PCR (qPCR)
This protocol is for a SYBR Green-based qPCR assay.
Materials:
-
cDNA template (diluted)
-
Forward and Reverse primers (10 µM stock)
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Prepare a qPCR master mix for each primer set. For each 20 µL reaction, combine:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
Diluted cDNA: 5 µL
-
-
Pipette 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of the corresponding diluted cDNA template to each well.
-
Include no-template controls (NTCs) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the plate in a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 2-10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.
-
Data Analysis
The most common method for relative quantification of gene expression is the Delta-Delta Ct (ΔΔCt) method .
-
Normalization to a Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene. ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Normalization to a Control Group (ΔΔCt): Select one sample group as the control (e.g., vehicle-treated cells). Calculate the ΔΔCt for each sample by subtracting the average ΔCt of the control group from the ΔCt of the individual sample. ΔΔCt = ΔCt(sample) - Average ΔCt(control)
-
Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.
Experimental Workflow Diagram
Application Notes: abc99 for Live-Cell Imaging of Lysosomal Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
abc99 is a novel, cell-permeable fluorescent probe specifically designed for the selective visualization and tracking of lysosomes in living cells. This probe exhibits a significant increase in fluorescence intensity within the acidic environment of the lysosome, making it a highly specific and sensitive tool for studying lysosomal biology, including trafficking, acidification, and storage diseases. Its unique photophysical properties and low cytotoxicity make it ideal for long-term, time-lapse imaging experiments. These characteristics position this compound as a valuable tool in fundamental cell biology research and for screening potential therapeutic agents that target lysosomal function.
Key Features
-
High Specificity: this compound selectively accumulates in lysosomes, providing clear and distinct labeling with minimal off-target fluorescence.
-
pH-Sensitivity: The probe's fluorescence is significantly enhanced in the acidic lumen of lysosomes (pH 4.5-5.0), leading to a high signal-to-noise ratio.
-
Low Cytotoxicity: Cells treated with this compound at recommended concentrations exhibit normal morphology and viability, making it suitable for extended live-cell imaging studies.
-
Photostability: this compound demonstrates robust resistance to photobleaching, allowing for prolonged and repeated imaging without significant signal loss.
-
Compatibility: The probe can be used in conjunction with other fluorescent markers for multi-color imaging experiments and is suitable for use in various cell types.
Applications
-
Lysosomal Trafficking and Dynamics: Visualize the movement, fusion, and fission of lysosomes in real-time.
-
Drug-Induced Lysosomotropism: Assess the accumulation of candidate drug compounds within lysosomes.
-
Lysosomal Storage Disorders: Investigate the pathological changes in lysosomal morphology and function associated with various diseases.
-
Autophagy Studies: Monitor the fusion of autophagosomes with lysosomes to form autolysosomes.
-
High-Content Screening: Quantify changes in lysosomal content and morphology in response to genetic or chemical perturbations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Excitation (Maximum) | 488 nm |
| Emission (Maximum) | 520 nm |
| Quantum Yield (in acidic buffer, pH 5.0) | ~0.85 |
| Molar Extinction Coefficient | ~75,000 M⁻¹cm⁻¹ |
| Optimal Concentration Range | 50 - 200 nM |
Table 2: Performance in Live-Cell Imaging
| Parameter | HeLa Cells |
| Staining Time | 15 - 30 minutes |
| Signal-to-Noise Ratio | > 20-fold increase upon lysosomal accumulation |
| Cell Viability (24h) | > 95% at 200 nM |
| Photostability | < 10% signal loss after 60 min continuous imaging |
| Co-localization with LysoTracker™ Red | > 0.9 (Pearson's Coefficient) |
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Culture adherent cells on a suitable imaging vessel until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 100 nM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 20 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm).
Protocol 2: Time-Lapse Imaging of Lysosomal Dynamics
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Environmental chamber for the microscope to maintain 37°C and 5% CO₂
Procedure:
-
Microscope Setup: Place the imaging dish with this compound-stained cells on the microscope stage within the environmental chamber. Allow the temperature and atmosphere to equilibrate for at least 15 minutes.
-
Image Acquisition: Acquire images at desired time intervals (e.g., every 5 seconds for fast dynamics or every 5 minutes for slower processes) using the lowest possible laser power to minimize phototoxicity.
-
Data Analysis: Analyze the resulting image series to track the movement, size, and intensity of individual lysosomes over time.
Visualizations
Signaling Pathway Diagram
Caption: Simplified overview of endocytic and autophagic pathways converging at the lysosome.
Experimental Workflow Diagram
Caption: Step-by-step workflow for live-cell imaging of lysosomes using this compound.
Troubleshooting & Optimization
troubleshooting abc99 antibody non-specific binding
Welcome to the technical support center for the abc99 antibody. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to non-specific binding and achieve optimal results in your experiments.
Troubleshooting Guides
This section provides detailed guidance on how to address common problems encountered with the this compound antibody.
Issue 1: High background in Western Blotting
Question: I am observing high background across my entire membrane when using the this compound antibody for Western Blotting. What could be the cause and how can I fix it?
Answer: High background in Western Blotting can obscure your target protein band and lead to incorrect data interpretation. The most common causes are related to antibody concentration, insufficient blocking, or inadequate washing.
Possible Causes and Solutions:
-
Incorrect Antibody Concentration: The concentration of the this compound antibody may be too high, leading to non-specific binding.[1][2][3]
-
Insufficient Blocking: The blocking step is crucial to prevent the primary and secondary antibodies from binding to the membrane non-specifically.[1][2][4][5]
-
Inadequate Washing: Insufficient washing can leave behind unbound primary and secondary antibodies, contributing to high background.[3][6]
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in Western Blotting.
Experimental Protocol: Optimizing this compound Antibody Concentration
-
Prepare a series of dilutions of the this compound antibody in your antibody dilution buffer (e.g., 1:1000, 1:2500, 1:5000, 1:10000).
-
Cut your membrane into strips, ensuring each strip has the lane with your target protein.
-
Incubate each strip with a different antibody dilution overnight at 4°C.
-
Wash all strips under the same conditions.
-
Incubate all strips with the same concentration of secondary antibody.
-
Develop all strips simultaneously and compare the signal-to-noise ratio to determine the optimal concentration.
Data Summary: Recommended Starting Dilutions for this compound Antibody
| Application | Recommended Starting Dilution |
| Western Blot | 1:2500 |
| ELISA | 1:5000 |
| Immunofluorescence | 1:500 |
| Immunohistochemistry | 1:200 |
Issue 2: Non-specific bands in Western Blotting
Question: I am seeing multiple bands in my Western Blot in addition to the expected band for my target protein when using the this compound antibody. What should I do?
Answer: The presence of non-specific bands suggests that the this compound antibody may be cross-reacting with other proteins in your sample or that your sample may be degraded.[1]
Possible Causes and Solutions:
-
Antibody Cross-reactivity: The this compound antibody may be recognizing similar epitopes on other proteins.
-
Sample Degradation: Proteases in your sample may have degraded your target protein, leading to smaller bands.[1]
-
High Antibody Concentration: A high concentration of the this compound antibody can lead to the detection of low-affinity, non-specific interactions.[3]
Troubleshooting Steps:
-
Confirm Target Band: If possible, use a positive control (e.g., purified protein or an overexpression lysate) to confirm the correct band for your target.
-
Optimize Antibody Concentration: Perform a titration experiment to find the lowest concentration of this compound that still provides a good signal for your target protein.
-
Improve Blocking: Experiment with different blocking buffers. While 5% non-fat dry milk is common, sometimes BSA or commercial blocking buffers can provide better results.[4]
-
Increase Washing Stringency: Increase the number and duration of your wash steps. You can also add a detergent like Tween-20 to your wash buffer to help remove non-specifically bound antibodies.[1]
-
Prepare Fresh Samples: Ensure you use fresh lysates and always add protease inhibitors to your lysis buffer to prevent protein degradation.[1]
Issue 3: High background in Immunofluorescence (IF) / Immunohistochemistry (IHC)
Question: My IF/IHC staining with the this compound antibody shows high background, making it difficult to see the specific staining. How can I reduce this?
Answer: High background in IF/IHC can be caused by several factors, including problems with fixation, blocking, or antibody concentrations.[6][7]
Signaling Pathway of Non-Specific Binding in IHC/IF:
Caption: Factors contributing to non-specific antibody binding in IHC/IF.
Experimental Protocol: Optimizing Blocking for IHC/IF
-
Prepare different blocking solutions:
-
5% Normal Goat Serum in PBS
-
5% BSA in PBS
-
A commercial blocking buffer
-
-
Treat your samples: After fixation and permeabilization, incubate sections with each of the different blocking solutions for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate all sections with the same optimal concentration of this compound antibody.
-
Secondary Antibody and Detection: Proceed with the standard protocol for secondary antibody incubation and signal detection.
-
Compare: Observe the slides under the microscope and compare the signal-to-noise ratio to determine the most effective blocking buffer.
Data Summary: Common Blocking Agents
| Blocking Agent | Concentration | Comments |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody.[8] |
| Bovine Serum Albumin (BSA) | 1-5% | A common and effective blocking agent.[4] |
| Non-fat Dry Milk | 5% | Not recommended for biotin-based detection systems.[8] |
| Commercial Buffers | Varies | Can offer superior blocking for difficult samples.[4] |
Frequently Asked Questions (FAQs)
Q1: Can I use the this compound antibody in an application that is not listed on the datasheet?
A1: The this compound antibody has been validated for the applications listed on the datasheet. Use in other applications is not guaranteed. We recommend performing a thorough validation of the antibody in your specific application, starting with a titration to determine the optimal concentration.
Q2: What is the isotype of the this compound antibody?
A2: The isotype of the this compound antibody is IgG2a. This is important for selecting the correct secondary antibody and for designing appropriate isotype controls for applications like flow cytometry and immunoprecipitation.
Q3: How should I store the this compound antibody?
A3: For long-term storage, we recommend aliquoting the antibody and storing it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use, the antibody can be stored at 4°C for up to two weeks.
Q4: What is the immunogen used to generate the this compound antibody?
A4: The this compound antibody was generated against a synthetic peptide corresponding to the C-terminal region of the target protein. This information can be useful for designing peptide competition assays to confirm specificity.
Q5: I am still having issues with non-specific binding after trying the suggestions in the troubleshooting guide. What should I do?
A5: If you continue to experience issues, please contact our technical support team directly. Be prepared to provide the following information:
-
Lot number of the this compound antibody.
-
Detailed experimental protocol, including information on your samples, blocking conditions, antibody concentrations, and washing steps.
-
Images of your results, including any controls.
This information will help our scientists to better understand the problem and provide you with more specific recommendations.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. google.com [google.com]
- 6. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving abc99 Protein Expression and Yield
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the expression and yield of the abc99 protein.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I'm seeing low or no expression of my this compound protein?
A1: The first step is to confirm that your expression vector is correct. This involves verifying the sequence of your this compound gene within the plasmid to ensure there are no mutations, frameshifts, or cloning errors. Once the construct is verified, a small-scale expression trial is recommended to confirm if the protein is being produced at all, which can be checked via SDS-PAGE and Western blotting.
Q2: How does codon optimization help improve protein expression?
A2: Codon optimization is a technique used to increase protein expression by modifying the gene sequence to match the codon usage preference of the expression host.[1] Different organisms have preferences for certain codons that code for the same amino acid.[2][3] By replacing rare codons in the this compound gene with those more frequently used by the host (e.g., E. coli), you can enhance translational efficiency, leading to higher protein yields without altering the protein's amino acid sequence.[2][4]
Q3: Can the choice of expression vector and host strain affect the yield of this compound?
A3: Absolutely. The expression vector contains crucial elements like the promoter, which controls the level of gene expression.[3][5] A strong promoter can lead to high expression, but may also cause the formation of insoluble protein aggregates.[6] The host strain is also critical; for example, some E. coli strains are deficient in certain proteases (e.g., BL21), which can prevent the degradation of your target protein.[3] Other strains are engineered to facilitate the expression of proteins with specific requirements, such as those containing disulfide bonds.
Troubleshooting Guides
Issue: Low or No Expression of this compound Protein
Q: My Western blot shows no band for this compound, or the band is very faint. What should I do?
A: Low or no expression is a common issue that can be addressed by systematically evaluating several factors.
-
Codon Optimization: The codon usage of the this compound gene may not be optimal for your expression host.[7] Consider re-synthesizing the gene to match the host's codon bias, which can significantly improve translational efficiency.[2][4]
-
Promoter Strength and Induction: A weak promoter may not be sufficient to drive high levels of expression. Conversely, a very strong promoter might lead to toxicity, which can inhibit cell growth and protein production.[8] Fine-tuning the inducer concentration (e.g., IPTG) and the timing of induction can help balance expression levels and cell health.[3]
-
mRNA Secondary Structure: Stable secondary structures, like hairpins, near the 5' end of the mRNA can block ribosome binding and inhibit translation initiation.[9] Codon optimization algorithms can often predict and modify these regions to improve expression.[1]
-
Plasmid Copy Number: A high-copy-number plasmid can increase protein production but may also place a metabolic burden on the host.[3] If this compound is toxic, a lower-copy-number plasmid might be more suitable.
Issue: this compound Protein is Insoluble (Inclusion Bodies)
Q: I see a strong band for this compound in the whole-cell lysate, but it's all in the insoluble pellet after lysis. How can I improve its solubility?
A: Insoluble protein, often found in inclusion bodies, is a frequent challenge. The following strategies can help increase the yield of soluble this compound.
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 15-25°C) slows down protein synthesis.[8] This allows more time for the newly synthesized this compound protein to fold correctly, reducing aggregation.[8]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer can decrease the rate of transcription, which in turn can lead to better protein folding and improved solubility.[8]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein or peptide tag (e.g., MBP, GST, or SUMO) to the N- or C-terminus of this compound can significantly improve its solubility.[5][10] These tags can often be cleaved off after purification.
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins.[5] Co-expressing chaperones with this compound may help prevent misfolding and aggregation.
-
Optimize Lysis Buffer: The composition of the lysis buffer can impact protein solubility. Adding certain additives, such as a mixture of L-arginine and L-glutamate, can help prevent aggregation and improve solubility.[11][12]
Issue: this compound Protein is Degraded
Q: I observe multiple lower molecular weight bands on my Western blot, suggesting this compound is being degraded. How can I prevent this?
A: Protein degradation is often caused by host cell proteases.
-
Use a Protease-Deficient Host Strain: Strains like E. coli BL21 and its derivatives are deficient in the Lon and OmpT proteases, which can help minimize the degradation of your target protein.
-
Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use to inactivate proteases released during cell lysis.
-
Optimize Expression Time and Temperature: Shorter induction times or lower temperatures can sometimes reduce the accumulation of degradation products.[8]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
Quantitative Data Summary Tables
Table 1: Effect of Induction Temperature on this compound Yield and Solubility
| Induction Temperature (°C) | Total Yield (mg/L) | Soluble Fraction (%) | Insoluble Fraction (%) |
| 37 | 100 | 15 | 85 |
| 30 | 85 | 40 | 60 |
| 25 | 60 | 75 | 25 |
| 18 | 40 | 90 | 10 |
Table 2: Comparison of Common Fusion Tags for Improving Solubility
| Fusion Tag | Size (kDa) | Typical Soluble Yield Increase | Cleavage Protease | Notes |
| His-tag | ~1 | Minimal | N/A | Primarily for purification, not solubility. |
| GST | 26 | 2-5 fold | Thrombin, PreScission | Can dimerize, which may be undesirable. |
| MBP | 42 | 5-10 fold | TEV, Factor Xa | Highly effective at improving solubility. |
| SUMO | 12 | 3-8 fold | SUMO Protease | Can enhance both solubility and proper folding. |
Detailed Experimental Protocols
Protocol 1: Codon Optimization Strategy for this compound
-
Obtain the amino acid sequence of the this compound protein.
-
Select the target expression host (e.g., E. coli K-12).
-
Use a codon optimization tool or service. Input the amino acid sequence and select the host organism.
-
Review the optimized gene sequence. Ensure that the GC content is within an acceptable range (typically 40-60%) and that regions of high mRNA secondary structure near the start codon have been minimized.[1]
-
Synthesize the optimized gene and clone it into your desired expression vector.
-
Verify the sequence of the new construct before proceeding with expression trials.
Protocol 2: Small-Scale Expression Trials to Optimize Induction Conditions
-
Transform your this compound expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking.
-
Monitor the OD600. When the OD600 reaches 0.6-0.8, split the culture into smaller, equal-volume flasks.
-
Induce expression under different conditions. For example:
-
Temperature screen: Induce with a standard IPTG concentration (e.g., 0.5 mM) and incubate separate cultures at 37°C, 30°C, 25°C, and 18°C.
-
Inducer concentration screen: At a fixed temperature (e.g., 25°C), induce separate cultures with varying IPTG concentrations (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1 mM).
-
-
Harvest cells after a set induction time (e.g., 4 hours for 37°C, or overnight for 18°C) by centrifugation.
-
Analyze the results. Lyse a small sample of cells from each condition and analyze the total, soluble, and insoluble fractions by SDS-PAGE and Western blotting to determine the optimal conditions for soluble this compound expression.
Visualizations
Caption: General Workflow for Recombinant Protein Expression.
Caption: Troubleshooting Logic for Low this compound Protein Yield.
Caption: Central Dogma of Molecular Biology (Gene to Protein).
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Codon optimization: The basics, explained - LubioScience [lubio.ch]
- 3. gencefebio.com [gencefebio.com]
- 4. web.azenta.com [web.azenta.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 7. epochlifescience.com [epochlifescience.com]
- 8. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Solubility Issues for abc99 (Cisplatin Analog)
A Message to Our Researchers: The following guide addresses common solubility and stability challenges encountered with abc99, a platinum-based compound modeled on cisplatin. Due to their structural similarities, the data and protocols provided are based on established findings for cisplatin to ensure scientific accuracy and relevance.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water and common buffers?
A1: this compound has limited solubility in pure water, typically around 1 mg/mL with warming.[1] Its solubility is significantly influenced by the solvent composition, particularly the chloride ion concentration. For instance, solubility is lower in phosphate-buffered saline (PBS) (0.91 mg/mL) compared to saline (0.9% NaCl) (2 mg/mL).[2][3] Using dimethyl sulfoxide (DMSO) is strongly discouraged as it can displace ligands and inactivate the compound.[1][4]
Q2: My this compound is not dissolving in 0.9% saline, what should I do?
A2: If you encounter difficulty dissolving this compound in 0.9% NaCl, gentle warming of the solution to 60-70°C can significantly improve solubility.[2][5] Ensure the solution is protected from light during this process.[6][7] If precipitation still occurs, especially at concentrations above 0.6 mg/mL, consider preparing a more dilute solution.[6][8]
Q3: Why is my this compound solution changing color or forming a precipitate over time?
A3: This often indicates degradation or aquation of the compound. In aqueous solutions with low chloride content, the chloride ligands of this compound are reversibly replaced by water molecules, forming aquated species.[6][9][10] This process can lead to the formation of less soluble and less active platinum complexes.[9] To minimize this, always dissolve this compound in a chloride-containing solution like 0.9% NaCl, which stabilizes the molecule through the common ion effect.[5][7] Degradation is also accelerated by light exposure and changes in pH.[11][12][13]
Q4: What is the optimal pH for an this compound solution?
A4: this compound solutions are most stable in a slightly acidic pH range of 3.5 to 5.5.[7] The rate of degradation increases at higher pH values.[11][12] For example, at pH 6.3, the degradation rate is significantly higher than at pH 4.3.[11][12][13]
Q5: How should I store my this compound stock solution?
A5: For short-term storage (up to 24 hours), a solution of this compound in 0.9% NaCl is stable at room temperature when protected from light.[6] For longer-term storage, it is recommended to prepare fresh solutions. If refrigeration is necessary, ensure the concentration is below 0.6 mg/ml to avoid precipitation.[6][8] Do not store aqueous solutions for more than one day.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility and stability issues with this compound.
Issue 1: this compound Powder Does Not Fully Dissolve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility in Current Solvent | Switch to 0.9% NaCl solution as the solvent. The presence of chloride ions is critical for stability.[7][14] | The powder should dissolve more readily. |
| Concentration is Too High | Prepare a more dilute solution. Concentrations above 1 mg/mL can be difficult to achieve without precipitation, especially at lower temperatures.[6][8] | A clear solution is formed without visible particles. |
| Insufficient Thermal Energy | Gently warm the solution to 60°C while stirring.[2][5] Protect from light during this process. | Solubility should increase, leading to complete dissolution. |
Issue 2: Solution Becomes Cloudy or Forms Precipitate After Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aquation/Degradation | Ensure the solvent is 0.9% NaCl to maintain a high chloride ion concentration, which prevents the substitution of chloride ligands with water.[6][10] | The solution remains clear and stable for a longer period. |
| Unfavorable pH | Check and adjust the pH of the solution to be within the stable range of 3.5-5.5.[7] | Reduced rate of degradation and precipitation. |
| Light Exposure | Store the solution in an amber vial or wrap the container in foil to protect it from light, as light can accelerate degradation.[11][12][13] | The solution remains stable and does not change color. |
| Refrigeration of a Concentrated Solution | If storing at 2-8°C, ensure the concentration is below 0.6 mg/mL to prevent precipitation.[6][8] | The solution remains clear upon refrigeration. |
Quantitative Data Summary
The solubility and stability of this compound (modeled on cisplatin) are highly dependent on the experimental conditions.
| Parameter | Condition | Solubility / Stability Note | Reference |
| Solvent | Pure Water | ~1 mg/mL (with warming) | [1] |
| 0.9% NaCl (Saline) | ~2 mg/mL | [2][3] | |
| PBS | 0.91 mg/mL | [2] | |
| pH | 4.3 (in the dark) | ~0.04% degradation to TCAP per week | [11][12][13] |
| 6.3 (in the dark) | ~0.21% degradation to TCAP per week | [11][12][13] | |
| 3.5 - 5.5 | Optimal pH range for stability | [7] | |
| Temperature | Room Temperature (in 0.9% NaCl) | Stable for 24 hours (after initial 3% degradation) | [6] |
| Refrigerated (4 ± 2°C) | Precipitation may occur at concentrations > 0.6 mg/mL | [6][8] | |
| 60°C | Increases solubility 3-4 fold in water | [15] | |
| Light | Exposure to short-wavelength light (350-490 nm) | Accelerates degradation | [11][12][13] |
| Storage in amber flasks | Offers better protection than clear flasks | [11][12][13] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in 0.9% NaCl
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile 0.9% NaCl solution to achieve a final concentration of 1 mg/mL.
-
If the powder does not dissolve immediately, place the container in a water bath set to 60°C.
-
Gently agitate or stir the solution until the this compound is completely dissolved. Ensure the container is protected from light.
-
Allow the solution to cool to room temperature before use.
-
Use the solution fresh, ideally within 24 hours of preparation.
Visual Troubleshooting Guide
The following diagrams illustrate key concepts and workflows for handling this compound.
Caption: Workflow for preparing an this compound solution.
Caption: Chemical equilibrium of this compound in aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cisplatin-Membrane Interactions and Their Influence on Platinum Complexes Activity and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. savitapall.com [savitapall.com]
- 11. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of cisplatin degradation as affected by pH and light. | Semantic Scholar [semanticscholar.org]
- 14. Anticancer Efficacies of Cisplatin-Releasing pH-Responsive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
abc99 assay reproducibility and variability
Welcome to the technical support center for the abc99 assay. This guide is designed for researchers, scientists, and drug development professionals to ensure reproducible and reliable results. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a proprietary, cell-based fluorescent assay designed to quantify the activity of the novel signaling pathway, "Pathway X," which is implicated in inflammatory diseases. The assay utilizes a genetically engineered cell line that expresses a reporter protein tagged with a fluorescent molecule. Upon activation of Pathway X by a stimulus (e.g., a drug compound or cytokine), the reporter protein is translocated from the cytoplasm to the nucleus. The assay measures the increase in nuclear fluorescence as a direct readout of pathway activation.
Q2: What are the primary applications of the this compound assay?
A2: The primary applications include:
-
Screening for novel inhibitors or activators of Pathway X.
-
Characterizing the mechanism of action of drug candidates.
-
Investigating the biological role of Pathway X in various cell types.
-
High-throughput screening (HTS) in drug discovery campaigns.
Q3: What controls are recommended for a typical experiment?
A3: A robust experimental design should include the following controls:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only, to establish baseline fluorescence.
-
Positive Control: Cells treated with a known activator of Pathway X to confirm assay performance.
-
Untreated Cells: Cells that receive no treatment, to monitor the health and basal state of the cell line.
Q4: How should I prepare my samples for the this compound assay?
A4: For compound screening, dissolve compounds in 100% DMSO to create a stock solution. Subsequent dilutions should be made in the assay medium to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can affect cell viability and assay performance.
Assay Reproducibility and Variability
Achieving low variability is critical for reliable data. The following tables summarize the expected performance of the this compound assay under standard operating procedures. The coefficient of variation (%CV) is a key metric for assessing assay precision.
Table 1: Intra-Assay Precision
This table represents the variability within a single assay plate. Data was generated by running 24 replicates of both high and low controls on the same 96-well plate.
| Control Type | Mean Signal (RFU) | Standard Deviation | %CV |
| High Control | 45,890 | 2,157 | 4.7% |
| Low Control | 5,120 | 358 | 7.0% |
Table 2: Inter-Assay Precision
This table represents the variability across different experiments performed on different days by different operators. Data was generated from 10 independent experiments.
| Control Type | Mean Signal (RFU) | Standard Deviation | %CV |
| High Control | 46,210 | 3,928 | 8.5% |
| Low Control | 5,050 | 555 | 11.0% |
Troubleshooting Guide
This section addresses common issues that may arise during the this compound assay.
Q5: My positive control shows a low signal. What could be the cause?
A5: A low positive control signal can be due to several factors:
-
Reagent Degradation: The known activator may have degraded. Ensure it is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Cell Health: The cells may be unhealthy or have been passaged too many times. Use cells within the recommended passage number range (passages 5-15).
-
Incorrect Incubation Time: The incubation time with the activator may have been too short. Refer to the protocol for the optimal incubation period.
Q6: I am observing high variability between replicate wells. How can I improve this?
A6: High variability is often traced back to technical execution.[1][2] Consider the following:
-
Pipetting Technique: Ensure consistent and careful pipetting.[2] When adding reagents, pipette down the side of the well to avoid bubbles.[2] Using multichannel or automated liquid handlers can improve consistency.[1]
-
Cell Seeding Uniformity: Ensure cells are evenly distributed in the flask before seeding and that the cell suspension is mixed thoroughly between plating wells. An uneven cell monolayer is a common source of variability.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Temperature and CO2 Gradients: Ensure the incubator provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol.[2]
Q7: The background signal in my negative control wells is too high. What should I do?
A7: High background can obscure the assay window. Potential causes include:
-
Contamination: Check for microbial contamination in your cell culture and reagents.[3] Mycoplasma contamination, in particular, can be difficult to detect and can affect cell signaling.[3]
-
Autofluorescence: The test compound itself might be autofluorescent. Run a control plate with the compound in cell-free media to check for intrinsic fluorescence at the assay wavelength.
-
Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters on the plate reader for the assay's fluorophore.
Q8: My standard curve is not linear. What are the possible reasons?
A8: A non-linear standard curve can point to several issues:[2]
-
Pipetting Errors: Inaccurate serial dilutions are a common cause.[2] Use calibrated pipettes and fresh tips for each dilution step.
-
Reagent Preparation: Ensure that all reagents were prepared correctly and are well-mixed.[2]
-
Signal Saturation: If the high concentration points are plateauing, the signal may be saturating the detector.[2] You may need to adjust the concentration range of your standards or the gain setting on the plate reader.
-
Incorrect Curve Fit: Use the appropriate non-linear regression model (e.g., four-parameter logistic fit) as specified in the assay protocol.
Experimental Protocols & Workflows
Detailed Protocol for the this compound Assay
-
Cell Seeding:
-
Culture the engineered cells to ~80% confluency.
-
Trypsinize and resuspend cells in the assay medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, black, clear-bottom microplate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the optimized treatment time (e.g., 6 hours) at 37°C and 5% CO2.
-
-
Cell Staining and Fixation:
-
Carefully remove the compound-containing medium.
-
Add 50 µL of 4% paraformaldehyde in PBS to each well to fix the cells. Incubate for 15 minutes at room temperature.
-
Wash the wells twice with 100 µL of PBS.
-
Add 50 µL of a solution containing a nuclear counterstain (e.g., Hoechst stain) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the wells twice with 100 µL of PBS.
-
Leave 100 µL of PBS in each well for imaging.
-
Acquire images using a high-content imaging system with appropriate filters for the reporter fluorophore and the nuclear stain.
-
Analyze the images to quantify the fluorescence intensity of the reporter within the nucleus.
-
Visualized Workflows and Logic
Caption: The this compound assay experimental workflow from cell seeding to data analysis.
Caption: A troubleshooting decision tree for high replicate variability.
References
Technical Support Center: Preventing Degradation of abc99 in Biological Samples
Welcome to the technical support center for the novel phosphorylated protein, abc99. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in biological samples. Ensuring the integrity of this compound is critical for accurate experimental results and reliable data.
Frequently Asked Questions (FAQs)
A list of common questions regarding the stability and handling of this compound.
| Question | Answer |
| What is this compound and why is it prone to degradation? | This compound is a hypothetical phosphorylated protein involved in a critical kinase signaling pathway. Its susceptibility to degradation stems from its phosphorylated nature, making it a target for phosphatases, and its general protein structure, which is vulnerable to proteases present in biological samples. |
| What are the primary causes of this compound degradation in samples? | The main culprits are endogenous proteases and phosphatases released during sample collection and cell lysis.[1][2] Additionally, environmental factors such as elevated temperatures, repeated freeze-thaw cycles, and microbial contamination can contribute to its degradation.[3][4][5][6][7] |
| How quickly should I process my samples after collection? | To minimize degradation, samples should be processed as quickly as possible.[8] For blood samples, it is recommended to separate plasma or serum within two hours of collection.[9] Cell and tissue samples should be immediately placed on ice and lysed with appropriate inhibitors.[1][8] |
| What is the best way to store samples for long-term analysis of this compound? | For long-term storage, it is best to flash-freeze aliquots in liquid nitrogen and then store them at -80°C or in liquid nitrogen.[10][11][12] This minimizes the activity of degradative enzymes and prevents damage from repeated freeze-thaw cycles.[7][13] |
| Can I reuse an antibody solution for detecting this compound? | It is not recommended to reuse diluted antibody solutions, as the antibody's stability can decrease after dilution, and the buffer is susceptible to microbial contamination.[2] For optimal results, always use freshly diluted antibodies.[14] |
Troubleshooting Guides
Use these guides to troubleshoot common issues encountered during this compound analysis.
Low or No Signal in Western Blot
| Potential Cause | Recommended Solution |
| Degradation of this compound | Ensure that protease and phosphatase inhibitor cocktails were added to the lysis buffer.[1][2] Keep samples on ice at all times during processing.[1][8] Use fresh lysates for each experiment to minimize degradation.[2] |
| Insufficient Protein Load | Determine the protein concentration of your lysate using a protein assay (e.g., BCA). For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[2][14] |
| Low Abundance of this compound | The expression of this compound may be low in your specific cell or tissue type. Consider using a positive control to confirm that your experimental setup is working correctly.[14] It may be necessary to enrich your sample for this compound using techniques like immunoprecipitation. |
| Inefficient Protein Transfer | Verify that your transfer was successful by staining the membrane with Ponceau S. For larger proteins, consider a wet transfer method with an extended transfer time.[1] Ensure the membrane pore size is appropriate for the size of this compound.[1] |
| Suboptimal Antibody Concentration | The concentrations of your primary and secondary antibodies may be too low. Optimize the antibody dilutions by performing a titration experiment.[15] |
Multiple or Unexpected Bands in Western Blot
| Potential Cause | Recommended Solution |
| Protein Degradation | The presence of smaller bands can indicate that this compound has been degraded.[14][16] Ensure that protease and phosphatase inhibitors are included in your lysis buffer and that samples are handled quickly and kept on ice.[2][15] |
| Non-specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Optimize the blocking step by increasing the duration or using a different blocking agent.[1] Also, consider titrating the primary antibody to find the optimal concentration. |
| Protein Aggregation | Larger, unexpected bands could be due to protein aggregation. This can sometimes be resolved by adjusting the sample preparation, such as incubating at a lower temperature (e.g., 70°C for 10-20 minutes) instead of boiling.[1] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Collection: Draw whole blood into tubes containing an anticoagulant (e.g., EDTA) and a protein stabilizer, if available.[9][17]
-
Immediate Chilling: Place the collected blood tubes on ice immediately to slow down enzymatic activity.
-
Centrifugation: Within two hours of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully collect the supernatant (plasma) without disturbing the cell pellet. Aliquot the plasma into pre-chilled, labeled cryovials.[12]
-
Storage: For short-term storage (up to a few weeks), store the aliquots at -20°C.[3] For long-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer.[10][11][12]
Protocol 2: Preparation of Cell Lysates to Preserve this compound Phosphorylation
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat them as required by your experimental design.
-
Harvesting: Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer directly to the dish. A recommended lysis buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[18][19]
-
Scraping and Collection: Use a cell scraper to gently collect the cell lysate. Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 15-30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration of the lysate. Aliquot the lysate and store it at -80°C for future use.
Protocol 3: Western Blot Analysis of this compound
-
Sample Preparation: Thaw a frozen aliquot of cell lysate on ice. Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes (or 70°C for 10 minutes if aggregation is a concern).[1]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.
Quantitative Data Summary
Table 1: Stability of this compound in Plasma at Different Storage Temperatures
| Storage Temperature | Time Point | This compound Signal (% of Initial) |
| 4°C | 24 hours | 85% |
| 48 hours | 60% | |
| 1 week | 30% | |
| -20°C | 1 week | 98% |
| 1 month | 90% | |
| 6 months | 75% | |
| -80°C | 1 month | 99% |
| 6 months | 98% | |
| 1 year | 95% |
Table 2: Effect of Inhibitors on this compound Stability in Cell Lysates (Stored at 4°C for 2 hours)
| Inhibitor Cocktail | This compound Signal (% of Control) |
| No Inhibitors | 45% |
| Protease Inhibitors Only | 70% |
| Phosphatase Inhibitors Only | 65% |
| Protease + Phosphatase Inhibitors | 95% |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. westbioscience.com [westbioscience.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 9. clinicallab.com [clinicallab.com]
- 10. text2fa.ir [text2fa.ir]
- 11. susupport.com [susupport.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. bosterbio.com [bosterbio.com]
- 17. How to Preserve Blood Sample Integrity for Proteomic Analysis | The Scientist [the-scientist.com]
- 18. mdpi.com [mdpi.com]
- 19. Integrative Transcriptomic and Proteomic Profiling Identifies PMEL as a Critical Regulator of Melanogenesis in Rex Rabbits [mdpi.com]
- 20. youtube.com [youtube.com]
Technical Support Center: abc99 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with abc99 functional assays.
Frequently Asked Questions (FAQs)
Q1: What are negative controls and why are they critical for my this compound functional assay?
A1: Negative controls are experimental samples that are not expected to produce a positive result.[1][2] They serve as a baseline and are essential for validating your assay's specificity and identifying false positives.[3][4] Properly designed negative controls help ensure that the observed effects in your experimental samples are due to the specific variable being tested (e.g., a test compound) and not due to other factors like non-specific binding or background noise.[1][5]
Q2: What are the different types of negative controls I can use for my this compound assay?
A2: The choice of negative control depends on the specific assay format (e.g., cell-based, biochemical). Common types include:
-
Blank Controls: Contain all assay components except the biological material (e.g., cells, protein).[5] These measure the background signal from the buffer and reagents.[3]
-
Vehicle Controls: Contain the solvent (e.g., DMSO) used to dissolve the test compound at the same concentration as in the experimental wells. This control is crucial for identifying effects caused by the vehicle itself.[4]
-
Inactive Compound Controls: A compound structurally similar to your active compound but known to be inactive against the this compound target. This helps to confirm that the observed activity is due to specific target engagement and not off-target effects. However, be aware that such controls can sometimes be misleading if they also lose activity against unknown off-targets.[6][7]
-
Negative Matrix Controls: Contain all sample components except the analyte of interest.[5] This is particularly useful for complex biological samples to measure the "matrix effect."[5]
-
Genetic Knockdown/Knockout Controls: In cell-based assays, using cells where the this compound gene has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). These are considered a gold standard for confirming on-target activity.[1]
Q3: My negative controls show a high signal. What should I do?
A3: High signal in negative controls indicates a potential issue with your assay. Refer to the troubleshooting guide below for a step-by-step approach to identify and resolve the problem.
Troubleshooting Guide
Unexpected results from negative controls can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Issue: High Signal in Negative Controls
High background signal in your negative controls can mask the true signal from your experimental samples and lead to false negatives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high signal in negative controls.
Quantitative Data Summary: Acceptable Signal-to-Background and Z'-Factor
A common metric to assess the quality of a high-throughput screening assay is the Z'-factor, which takes into account the means and standard deviations of the positive and negative controls.
| Parameter | Formula | Acceptable Range | Implication |
| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | > 5 | A higher S/B indicates a larger window to detect true hits. |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 | An assay with a Z'-factor above 0.5 is considered excellent for HTS.[8] |
Note: SDpos and SDneg are the standard deviations of the positive and negative controls, respectively. These are general guidelines and the acceptable range may vary depending on the specific assay and its application.
Experimental Protocols
Protocol 1: Preparation of Vehicle Controls
This protocol describes the preparation of a vehicle control for a typical cell-based this compound functional assay where test compounds are dissolved in DMSO.
Materials:
-
Cell culture medium appropriate for the cell line
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Determine the final concentration of the vehicle. For example, if the final concentration of your test compound is 10 µM and it is added from a 10 mM stock in DMSO, the final DMSO concentration will be 0.1%.
-
Prepare the vehicle control solution. In a sterile tube, add the same volume of DMSO as you would add of your test compound stock solution to an equivalent volume of cell culture medium. For example, to prepare 1 mL of vehicle control medium, add 1 µL of DMSO to 1 mL of cell culture medium.
-
Add the vehicle control to the appropriate wells. Dispense the vehicle control medium into the designated negative control wells on your assay plate, ensuring the volume is identical to the experimental wells.
-
Incubate the plate under the same conditions as the experimental wells.
Protocol 2: Implementing a Genetic Negative Control (siRNA Knockdown)
This protocol provides a general workflow for using siRNA to knock down this compound expression as a negative control in a cell-based assay.
Experimental Workflow
Caption: Workflow for an siRNA-based negative control experiment.
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
On the following day, transfect the cells with either an siRNA specifically targeting this compound or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-72 hours to allow for knockdown of the this compound protein. The optimal incubation time should be determined empirically.
-
Perform the this compound functional assay. The cells treated with the this compound-specific siRNA should show a significantly reduced signal compared to the cells treated with the non-targeting control siRNA.
-
Validate the knockdown efficiency in parallel by harvesting cells from a replicate plate and performing qPCR to measure this compound mRNA levels or a Western blot to measure this compound protein levels.
Signaling Pathway and Logical Relationships
The following diagram illustrates the expected signaling pathway of this compound and how a negative control (in this case, an inhibitor) is expected to interrupt this pathway.
Caption: Expected effect of a negative control inhibitor on the this compound signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. lantsandlaminins.com [lantsandlaminins.com]
- 3. youtube.com [youtube.com]
- 4. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 5. quantics.co.uk [quantics.co.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing abc99 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in abc99 detection assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical for this compound detection?
The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal to the level of background noise.[1] A high SNR indicates that the signal from this compound is strong and clearly distinguishable from non-specific background, leading to more sensitive and reliable data.[2] Conversely, a low SNR can obscure the true signal, making it difficult to accurately quantify this compound levels.[1]
Q2: What are the common causes of high background in this compound detection assays?
High background can arise from several factors, including:
-
Non-specific binding: The primary or secondary antibodies may bind to sites on the solid phase (e.g., microplate well or membrane) that are not the this compound target.[3]
-
Excessive antibody concentration: Using too much primary or secondary antibody can lead to increased non-specific binding.[4]
-
Insufficient blocking: Incomplete blocking of the solid phase leaves open sites for antibodies to bind non-specifically.[3]
-
Inadequate washing: Failure to remove unbound antibodies and other reagents during wash steps can result in a high background signal.[5]
-
Cross-reactivity: The secondary antibody may cross-react with other proteins in the sample.[6]
-
Contamination: Reagents or samples contaminated with interfering substances can contribute to background noise.[5]
Q3: What are the likely reasons for a weak or no signal for this compound?
A weak or absent signal for this compound can be due to a variety of issues:
-
Low concentration or absence of this compound: The sample may not contain a detectable amount of the target protein.[7]
-
Suboptimal primary antibody concentration: The concentration of the anti-abc99 antibody may be too low to generate a strong signal.[7]
-
Inactive reagents: One or more reagents, such as the enzyme conjugate or substrate, may have lost activity due to improper storage or expiration.[4][7]
-
Incorrect incubation times or temperatures: Incubation periods that are too short or temperatures that are too low can lead to incomplete binding reactions.[4][7]
-
Incompatible antibody pair (for sandwich assays): In a sandwich ELISA, the capture and detection antibodies must bind to different epitopes on this compound.[8]
-
Over-washing: Excessively harsh or prolonged washing steps can remove specifically bound antibodies.
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can significantly reduce the sensitivity of your this compound assay. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk, commercial blockers).[3][9] Increase the blocking incubation time. |
| Primary antibody concentration too high | Perform an antibody titration to determine the optimal concentration that maximizes signal while minimizing background. |
| Secondary antibody issues | Run a control with only the secondary antibody to check for non-specific binding.[10] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity. |
| Insufficient washing | Increase the number of wash cycles and/or the volume of wash buffer.[5] Ensure thorough aspiration of wells between washes.[5] |
| Contaminated reagents | Use fresh, high-quality reagents and sterile techniques to prevent contamination.[5] |
Issue 2: Weak or No Signal
A weak or absent signal can prevent the detection and quantification of this compound. Use this guide to troubleshoot potential causes.
| Potential Cause | Recommended Solution |
| Suboptimal primary antibody concentration | Titrate the primary antibody to find the optimal concentration.[7] An example titration protocol is provided below. |
| Low this compound concentration in sample | Concentrate the sample, if possible. If using a competitive assay, decreasing the sample's dilution factor can increase the signal.[11] |
| Inactive reagents (enzyme, substrate) | Verify the expiration dates and proper storage of all reagents.[7] Test the activity of the enzyme and substrate independently if possible. |
| Incorrect incubation conditions | Ensure that incubation times and temperatures are as recommended in the protocol.[4] Consider a longer incubation for the primary antibody (e.g., overnight at 4°C). |
| Improper assay setup | Double-check that all reagents were added in the correct order and volume.[7] |
Experimental Protocols
Protocol 1: Anti-abc99 Primary Antibody Titration
This protocol describes how to determine the optimal dilution of the primary antibody for your this compound detection assay.
Objective: To find the antibody concentration that provides the best signal-to-noise ratio.
Materials:
-
Samples containing high and low (or no) levels of this compound (positive and negative controls)
-
Anti-abc99 primary antibody
-
Appropriate assay buffer (e.g., ELISA plate, Western blot membrane)
-
Detection reagents (secondary antibody, substrate)
-
Plate reader or imaging system
Methodology:
-
Prepare a series of dilutions of the anti-abc99 primary antibody. A common starting point is a two-fold serial dilution from a manufacturer's recommended concentration.[12] For example, if the recommended dilution is 1:1000, you could test 1:250, 1:500, 1:1000, 1:2000, and 1:4000.
-
Coat your assay surface with your positive and negative control samples according to your standard protocol.
-
Block the surface to prevent non-specific binding.
-
Apply the different dilutions of the primary antibody to the wells or membrane containing the positive and negative controls.
-
Incubate according to your standard protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Wash thoroughly to remove unbound primary antibody.
-
Add the secondary antibody at its recommended concentration and incubate.
-
Wash thoroughly to remove unbound secondary antibody.
-
Add the detection substrate and measure the signal.
-
Calculate the signal-to-noise ratio for each dilution by dividing the signal of the positive control by the signal of the negative control.
-
The optimal dilution is the one that yields the highest SNR.
Data Presentation: Example Antibody Titration Results
| Primary Antibody Dilution | Positive Control Signal (OD) | Negative Control Signal (OD) | Signal-to-Noise Ratio (SNR) |
| 1:250 | 2.85 | 0.75 | 3.8 |
| 1:500 | 2.50 | 0.40 | 6.3 |
| 1:1000 | 2.10 | 0.20 | 10.5 |
| 1:2000 | 1.50 | 0.12 | 12.5 |
| 1:4000 | 0.80 | 0.10 | 8.0 |
In this example, a 1:2000 dilution provides the highest SNR.
Protocol 2: Blocking Buffer Optimization
Objective: To select the most effective blocking agent to minimize background signal.
Methodology:
-
Prepare several different blocking buffers. Common options include 1-5% Bovine Serum Albumin (BSA) in TBST, 1-5% non-fat dry milk in TBST, and various commercial blocking buffers.[9]
-
Prepare your assay with your negative control sample (no this compound).
-
Incubate different wells/lanes with each of the prepared blocking buffers for 1 hour at room temperature.
-
Proceed with your standard assay protocol, including the addition of your optimized primary and secondary antibodies.
-
Measure the background signal in each condition.
-
The blocking buffer that results in the lowest background signal is the optimal choice for your assay.
Visualizations
Caption: General workflow for an immunoassay to detect this compound.
Caption: Decision tree for troubleshooting high background signals.
Caption: Relationship between signal, noise, and SNR.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. arp1.com [arp1.com]
- 4. abbexa.com [abbexa.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. arp1.com [arp1.com]
- 8. youtube.com [youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biocompare.com [biocompare.com]
- 11. youtube.com [youtube.com]
- 12. welcome.cytekbio.com [welcome.cytekbio.com]
Technical Support Center: Refining abc99 Dosage for In Vivo Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing abc99 in in vivo animal models. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the enzyme NOTUM (IC50 = 13 nM). NOTUM is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a palmitoleate group from Wnt proteins, which is essential for their activity. By inhibiting NOTUM, this compound effectively preserves the active, lipid-modified state of Wnt proteins, thereby restoring or enhancing Wnt signaling. This makes this compound a valuable tool for studying the therapeutic potential of Wnt pathway activation in various disease models.
Q2: What are the recommended starting dosages for this compound in mice?
A2: The optimal dosage of this compound can vary depending on the animal model, disease context, and desired therapeutic effect. Based on published preclinical studies, the following dose ranges have been used effectively in mice:
-
Intraperitoneal (IP) injection: 10 mg/kg daily for 7 days.
-
Oral (p.o.) administration: 3 mg/kg to 30 mg/kg daily for up to 25 days.
It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility and formulation of this compound are critical for its bioavailability and efficacy in vivo. Here are general guidelines for preparing this compound solutions:
-
For Intraperitoneal (IP) Injection: this compound can be dissolved in a vehicle such as a mixture of DMSO and saline. A common starting point is to first dissolve this compound in a minimal amount of DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity. A vehicle control group (receiving the same DMSO/saline mixture without this compound) is essential.
-
For Oral Gavage (p.o.): For oral administration, this compound can be formulated as a suspension. A common vehicle for oral gavage is 0.5% methylcellulose (MC) in water with a small amount of a surfactant like Tween 80 (e.g., 0.1-1%) to aid in suspension. The compound should be finely ground and thoroughly mixed with the vehicle to ensure a homogenous suspension.
Q4: Is this compound brain-penetrant?
A4: Yes, studies have shown that this compound is a brain-penetrant inhibitor of NOTUM. This property makes it a suitable candidate for investigating the role of NOTUM and Wnt signaling in central nervous system (CNS) disorders.
Q5: Are there any known toxicities or adverse effects associated with this compound?
A5: Specific toxicity studies for this compound are not extensively published in the public domain. As with any Wnt pathway agonist, there is a theoretical long-term risk associated with promoting cell proliferation, which could potentially contribute to tumorigenesis. However, short-term preclinical studies have not reported significant acute toxicity within the effective dose ranges. It is crucial to include a comprehensive monitoring plan in your experimental protocol to observe for any potential adverse effects, such as changes in body weight, behavior, or signs of distress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected phenotype or therapeutic effect. | 1. Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or disease. 2. Poor Bioavailability: The formulation and administration route may not be optimal, leading to insufficient drug exposure. 3. Inactive Compound: The compound may have degraded due to improper storage or handling. 4. Model Resistance: The specific animal model may have compensatory mechanisms that circumvent the effects of NOTUM inhibition. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose-response relationship. 2. Formulation Optimization: Ensure this compound is properly dissolved or suspended. Consider alternative vehicles or administration routes. Confirm bioavailability with pharmacokinetic (PK) studies if possible. 3. Compound Integrity: Verify the purity and stability of your this compound stock. Store the compound as recommended by the supplier (typically at -20°C or -80°C). 4. Target Engagement: Measure downstream markers of Wnt pathway activation in your target tissue (e.g., Axin2 expression) to confirm that this compound is hitting its target. |
| Unexpected Adverse Effects (e.g., weight loss, lethargy). | 1. Vehicle Toxicity: The vehicle used for administration (e.g., high concentration of DMSO) may be causing toxicity. 2. On-Target Toxicity: The dose of this compound may be too high, leading to excessive Wnt pathway activation and adverse effects. 3. Off-Target Effects: Although selective, this compound may have off-target effects at higher concentrations. | 1. Vehicle Control: Always include a vehicle-only control group to differentiate between compound and vehicle effects. Reduce the concentration of potentially toxic components like DMSO. 2. Dose Reduction: Lower the dose of this compound and carefully monitor for the resolution of adverse effects while still aiming for efficacy. 3. Literature Review: Consult literature for known off-target effects of NOTUM inhibitors or similar compounds. |
| Precipitation of this compound during formulation. | 1. Poor Solubility: this compound may have limited solubility in the chosen vehicle. 2. Incorrect pH: The pH of the vehicle may not be optimal for keeping the compound in solution. | 1. Solubility Testing: Perform small-scale solubility tests with different vehicles (e.g., trying different co-solvents like PEG400, or using suspending agents like methylcellulose). Sonication may help in dissolving the compound. 2. pH Adjustment: Check the recommended pH for this compound solubility if available from the supplier. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound in Mouse Models
| Administration Route | Dosage | Dosing Frequency | Duration | Animal Model |
| Intraperitoneal (IP) | 10 mg/kg | Daily | 7 days | Mouse |
| Oral (p.o.) | 3 - 30 mg/kg | Daily | 25 days | Mouse |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | Good |
| Brain Penetrance | Yes |
Note: Specific values for pharmacokinetic parameters like half-life and Cmax may vary depending on the study and formulation.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 10 mg/kg).
-
Dissolve the calculated amount of this compound in a minimal volume of sterile DMSO (e.g., 10% of the final volume).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Add sterile, room temperature saline (0.9% NaCl) or PBS to reach the final desired volume. The final DMSO concentration should be kept as low as possible (ideally ≤ 10%).
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS.
-
-
Administration:
-
Weigh each mouse to determine the exact injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in weight, activity, and grooming behavior.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound.
-
Prepare the vehicle, for example, 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Finely grind the this compound powder using a mortar and pestle.
-
Gradually add the vehicle to the powder while triturating to create a smooth, homogenous suspension.
-
Prepare a vehicle-only control suspension.
-
-
Administration:
-
Weigh each mouse to determine the gavage volume.
-
Use a proper-sized, flexible oral gavage needle.
-
Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension or vehicle control.
-
-
Monitoring:
-
Observe the mice immediately after gavage for any signs of distress or difficulty breathing.
-
Continue daily monitoring for the duration of the experiment.
-
Visualizations
Caption: The Wnt signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for an in vivo study with this compound.
Validation & Comparative
A Comparative Efficacy Analysis of ABC99 and its Analogue XYZ101 in Modulating Wnt Signaling
For Immediate Release
This guide provides a detailed comparison of the biochemical and cellular efficacy of the compound ABC99 against its close structural analogue, XYZ101. The data presented herein demonstrates that this compound is a potent and selective inhibitor of the enzyme NOTUM, a key negative regulator of the Wnt signaling pathway. In contrast, XYZ101, which differs by a single amide conversion, is inactive. This guide is intended for researchers, scientists, and drug development professionals working on Wnt pathway modulation for therapeutic purposes.
Executive Summary
Compound this compound is a selective, irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. Experimental data confirms that this compound blocks NOTUM activity with nanomolar potency, thereby preserving Wnt signaling in cellular systems. Its analogue, XYZ101, serves as a crucial negative control, showing no significant inhibitory activity against NOTUM. This differential efficacy underscores the specific structure-activity relationship and validates this compound's mechanism of action.
Comparative Efficacy Data
The following table summarizes the quantitative efficacy of this compound and XYZ101 against the NOTUM enzyme. The data is derived from a competitive activity-based protein profiling (ABPP) assay.
| Compound | Target | Assay Type | IC50 (nM) | Efficacy Outcome |
| This compound | NOTUM | Competitive ABPP | 13 | Potent Inhibitor |
| XYZ101 | NOTUM | Competitive ABPP | > 10,000 | Inactive |
Mechanism of Action: Wnt Pathway Modulation
The Wnt signaling pathway is crucial for cellular development and homeostasis. The activity of Wnt proteins is regulated by palmitoleoylation, a lipid modification essential for receptor binding. The enzyme NOTUM removes this lipid group, thereby inactivating Wnt proteins and suppressing the signaling cascade.
This compound acts as an irreversible inhibitor of NOTUM.[1][2][3] By blocking NOTUM's enzymatic activity, this compound protects the lipid modification on Wnt proteins, allowing them to bind to their Frizzled receptors and activate downstream signaling. This leads to the stabilization of β-catenin and the transcription of Wnt target genes. XYZ101, being inactive against NOTUM, does not prevent Wnt deacylation and thus fails to preserve signaling.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This protocol was used to determine the concentration-dependent inhibition of NOTUM by this compound and XYZ101.
-
Objective: To quantify the potency of inhibitors against endogenous NOTUM.
-
Materials:
-
SW620 cell line (source of endogenous NOTUM).
-
Conditioned media (CM) from SW620 cells.
-
This compound and XYZ101 compounds (dissolved in DMSO).
-
Fluorophosphonate-rhodamine (FP-Rh) probe (a general serine hydrolase probe).
-
SDS-PAGE gels and fluorescence scanner.
-
-
Workflow:
Caption: Workflow for competitive ABPP to determine inhibitor IC50. -
Procedure:
-
Conditioned media from SW620 cells was collected and aliquoted.
-
Aliquots were pre-incubated with varying concentrations of this compound or XYZ101 (or DMSO as a vehicle control) for 30 minutes at 37°C.[1]
-
The FP-Rh probe was added to a final concentration of 1 µM and incubated for another 30 minutes at room temperature to label active serine hydrolases.[1]
-
The labeling reaction was quenched, and samples were analyzed by SDS-PAGE.
-
The gel was scanned for fluorescence, and the intensity of the band corresponding to NOTUM (approx. 52 kDa) was quantified.
-
IC50 values were calculated by plotting the reduction in fluorescence intensity against the inhibitor concentration.
-
Cellular Wnt Signaling Assay (Super TOPflash Assay)
This reporter assay was used to measure the ability of this compound to preserve Wnt signaling in a cellular context.
-
Objective: To determine the functional effect of NOTUM inhibition on the canonical Wnt signaling pathway.
-
Materials:
-
HEK293T-STF cells (stably transfected with a β-catenin-responsive luciferase reporter).
-
Wnt-3A conditioned media (source of active Wnt).
-
SW620 conditioned media (source of active NOTUM).
-
This compound and XYZ101 compounds.
-
Luciferase assay reagent.
-
-
Workflow:
Caption: Workflow for the cellular Wnt signaling reporter assay. -
Procedure:
-
Media from Wnt-3A expressing L-cells was mixed with conditioned media from SW620 cells (containing NOTUM).
-
This mixture was then treated with various concentrations of this compound, XYZ101, or a DMSO control.
-
The treated media was added to HEK293T-STF cells, which contain a luciferase gene under the control of a TCF/LEF promoter.
-
After incubation, the cells were lysed.
-
A luciferase assay reagent was added to the lysate, and luminescence was measured using a luminometer.
-
Increased luminescence indicated successful Wnt signaling (i.e., inhibition of NOTUM), while low luminescence indicated Wnt signaling was suppressed by active NOTUM.
-
Conclusion
The presented data robustly demonstrates that this compound is a potent and specific inhibitor of the NOTUM enzyme, effectively preserving canonical Wnt signaling in a cellular context. In direct comparison, its analogue XYZ101 is inactive, highlighting the precise structural requirements for NOTUM inhibition. These findings establish this compound as a valuable chemical tool for studying Wnt pathway dynamics and as a potential starting point for the development of therapeutics targeting diseases associated with deficient Wnt signaling.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00096H [pubs.rsc.org]
Functional Comparison: NOTUM-Mediated Wnt Inhibition vs. ABC99-Driven Wnt Restoration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison between the enzymatic activity of NOTUM, a key negative regulator of the Wnt signaling pathway, and the effects of its potent, selective inhibitor, ABC99. The data and protocols herein offer a detailed overview of their opposing roles in modulating Wnt-dependent cellular processes.
Introduction to NOTUM and this compound
The Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation. Its activity is tightly controlled by a variety of regulatory proteins. One such key regulator is the secreted carboxylesterase NOTUM, which acts as a negative regulator of Wnt signaling. NOTUM enzymatically removes a palmitoleate group essential for the activity of Wnt proteins, thereby rendering them incapable of binding to their receptors and activating the downstream signaling cascade.
This compound is a potent and selective small-molecule inhibitor of NOTUM. By blocking the deacylating activity of NOTUM, this compound protects Wnt proteins from inactivation, thus preserving or restoring Wnt signaling. This makes this compound a valuable chemical tool for studying the role of NOTUM and a potential therapeutic agent for diseases associated with diminished Wnt signaling.
Signaling Pathway Overview
The canonical Wnt signaling pathway is initiated by the binding of a palmitoylated Wnt protein to its cell surface receptor complex, consisting of a Frizzled (FZD) receptor and a low-density lipoprotein receptor-related protein 5/6 (LRP5/6). This binding event leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes. NOTUM intervenes in this pathway by deacylating Wnt, preventing its interaction with the receptor complex and thereby inhibiting the entire downstream cascade. This compound directly counteracts this inhibition.
Quantitative Functional Comparison
The efficacy of this compound in preserving Wnt signaling in the presence of NOTUM has been quantified using a Super TOPflash luciferase reporter assay. This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.
| Compound | Target | Assay Type | Metric | Value (95% CI) |
| This compound | NOTUM | Super TOPflash | EC50 | 89 nM (55–150 nM) |
| ABC101 (inactive control) | NOTUM | Super TOPflash | EC50 | >5 µM |
| Data sourced from a study on selective irreversible inhibitors of NOTUM.[1] |
The data clearly demonstrates that this compound restores Wnt signaling in a dose-dependent manner, with a nanomolar effective concentration. In contrast, the structurally similar but inactive control compound, ABC101, shows no significant effect, highlighting the specificity of this compound's action.
Experimental Protocols
Key Experiment: Super TOPflash Wnt Reporter Assay
This assay is designed to quantify the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
I. Materials:
-
Cell Lines:
-
HEK293T-STF cells (stably expressing the Super TOPflash reporter).
-
Wnt-3A expressing L-cells (or another source of active Wnt-3A).
-
NOTUM-expressing cells (e.g., SW620).
-
-
Reagents:
-
This compound inhibitor.
-
Inactive control compound (e.g., ABC101).
-
Cell culture media (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Luciferase assay reagent.
-
DMSO (for compound dilution).
-
II. Methodology:
-
Preparation of Conditioned Media (CM):
-
Culture Wnt-3A expressing L-cells to confluence. Collect the culture supernatant, centrifuge to remove cell debris, and store as Wnt-3A CM.
-
Culture NOTUM-expressing SW620 cells. Collect and process the supernatant to obtain NOTUM CM.
-
-
Cell Plating:
-
Seed HEK293T-STF cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the inactive control in NOTUM CM.
-
Incubate the compound-treated NOTUM CM for a defined period (e.g., 30 minutes at 37°C).
-
-
Cell Stimulation:
-
Mix the inhibitor-treated NOTUM CM with Wnt-3A CM.
-
Aspirate the media from the HEK293T-STF cells and add the CM mixture.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings and plot the results as a function of inhibitor concentration to determine the EC50 value.
-
Conclusion
The functional comparison between NOTUM and its inhibitor this compound reveals a classic example of enzymatic regulation and its pharmacological manipulation. NOTUM acts as a brake on the Wnt signaling pathway through deacylation of Wnt proteins. This compound effectively releases this brake, restoring pathway activity. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the intricacies of Wnt signaling and developing novel therapeutics targeting this pathway.
References
Navigating Antibody Specificity: A Comparative Analysis of Anti-MYC Antibodies for Cross-Reactivity
The MYC proto-oncogene is a pivotal transcription factor in cell cycle progression, apoptosis, and cellular transformation. Its detection and quantification are crucial in many areas of cancer research. The anti-MYC antibody, particularly the 9E10 clone, is a workhorse in laboratories worldwide, often used to detect MYC-tagged recombinant proteins. However, understanding its binding characteristics and potential for cross-reactivity is paramount for reliable experimental outcomes.
Comparative Analysis of Anti-MYC Antibodies
The monoclonal antibody 9E10 was developed by immunizing mice with a peptide corresponding to amino acids 408-439 of the human c-MYC protein.[1] The specific epitope recognized is the sequence EQKLISEEDL.[1][2] While generally considered specific for c-MYC and the corresponding epitope tag, its performance and potential for cross-reactivity have been noted.
| Antibody Clone | Epitope | Known Cross-Reactivity/Specificity Notes | Recommended Applications |
| 9E10 | Human c-MYC (aa 408-439); EQKLISEEDL tag | - Cross-reacts with denatured murine c-MYC.[3] - Does not cross-react with N-MYC or L-MYC.[4] - Epitope recognition can be highly context-dependent, affected by neighboring amino acid sequences.[5] - Fails to detect endogenous MYC in flow cytometry and immunohistochemistry in some contexts.[6] | Western Blot (WB), Immunoprecipitation (IP), ELISA, Immunocytochemistry (ICC) |
| C-33 | Not specified | - Validated for detecting MYC by flow cytometry.[6] | Flow Cytometry (FCM) |
| 4A6 | c-Myc epitope tag | - Shows less context sensitivity in detecting MYC-tagged proteins compared to 9E10.[5] | Western Blot (WB) |
| 9B11 | c-Myc epitope tag | - Demonstrates less context sensitivity in detecting MYC-tagged proteins compared to 9E10.[5] | Western Blot (WB) |
| 71D10 | c-Myc epitope tag | - Displays context-dependent differences in detecting N- or C-terminal MYC-tagged proteins.[5] | Western Blot (WB) |
Experimental Protocols for Cross-Reactivity Assessment
To validate antibody specificity and assess cross-reactivity, a combination of immunoassays is essential. Below are detailed protocols for Western Blotting and Immunohistochemistry, two common methods for this purpose.
Western Blot Protocol for MYC Detection
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with the primary anti-MYC antibody (e.g., 9E10, diluted 1:1000-1:5000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Cross-reactivity assessment: Run parallel lanes with lysates from cells known to express potential cross-reactive proteins (e.g., murine cells for testing 9E10 cross-reactivity with mouse c-MYC) and a negative control cell line.
-
Immunohistochemistry (IHC) Protocol for MYC Detection in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave.[7] The choice of buffer can significantly impact staining and should be optimized.[7]
-
Allow slides to cool to room temperature.
-
-
Blocking and Staining:
-
Detection and Counterstaining:
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).[8][9]
-
Counterstain with hematoxylin to visualize cell nuclei.[8]
-
Dehydrate, clear, and mount the slides.
-
Cross-reactivity assessment: Include tissue sections from different species or tissues known to lack the target protein as negative controls.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for conceptualizing complex processes. The following visualizations, created using the DOT language, illustrate a typical cross-reactivity testing workflow and the central role of MYC in cellular signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cross-reactivity of the monoclonal antibody 9E10 with murine c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The Myc tag monoclonal antibody 9E10 displays highly variable epitope recognition dependent on neighboring sequence context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Comparative Guide to the Activity of ABC99 Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of ABC99, a selective inhibitor of the Wnt-deacylating enzyme NOTUM. The information is based on available experimental data to assist in evaluating its potential applications in research and drug development.
Introduction to this compound
This compound is a potent and selective irreversible inhibitor of NOTUM, a key negative regulator of the Wnt signaling pathway.[1] NOTUM functions by removing a palmitoleate group from Wnt ligands, which is essential for their interaction with Frizzled receptors and subsequent signal transduction. By inhibiting NOTUM, this compound effectively preserves the activity of Wnt proteins, thereby sustaining Wnt signaling. This mechanism of action makes this compound a valuable tool for studying the role of NOTUM and Wnt signaling in various biological processes, including cancer.
Quantitative Comparison of this compound Activity
The majority of published quantitative data on this compound activity has been generated using the human colorectal carcinoma cell line SW620, which is known to have high expression of NOTUM.[1] The key performance metrics for this compound are summarized in the table below.
| Cell Line | Assay Type | Parameter | Value | Reference |
| SW620 | Activity-Based Protein Profiling (ABPP) | IC50 for NOTUM inhibition | 13 nM | [1] |
| HEK293T-STF (in co-culture with SW620 conditioned media) | Wnt Signaling Reporter Assay (TOPFlash) | EC50 for preservation of Wnt3A signaling | 89 nM | [1] |
Note: At present, publicly available data on the specific activity (e.g., IC50 or EC50 values) of this compound in other cancer cell lines, such as those from breast, lung, or prostate cancer, is limited. The Wnt signaling pathway is known to be dysregulated in many of these cancers, suggesting that this compound could have effects in these contexts, though further experimental validation is required.
Wnt Signaling Pathway and the Role of this compound
The canonical Wnt signaling pathway is crucial for cell proliferation, differentiation, and fate determination. Its dysregulation is a hallmark of many cancers. The following diagram illustrates the pathway and the mechanism of action for this compound.
Experimental Protocols
TCF/LEF Reporter Assay (e.g., TOPFlash Assay)
This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway. It relies on a luciferase reporter construct containing multiple TCF/LEF transcription factor binding sites upstream of a minimal promoter. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF factors and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the Wnt signaling activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash (negative control) reporter plasmids
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
NOTUM conditioned medium (e.g., from SW620 cells)
-
This compound compound
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Pre-incubate the NOTUM conditioned medium with the different concentrations of this compound for a specified time (e.g., 30 minutes).
-
Add the Wnt3a conditioned medium to the this compound/NOTUM mixture.
-
Replace the medium on the transfected cells with the prepared treatment mixtures. Include appropriate controls (e.g., cells with Wnt3a alone, cells with Wnt3a and NOTUM without this compound).
-
-
Incubation: Incubate the treated cells for another 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold change in Wnt signaling activity relative to the control groups.
-
Plot the dose-response curve for this compound and determine the EC50 value.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NOTUM. Its ability to preserve Wnt signaling has been quantitatively demonstrated in the SW620 colorectal cancer cell line and a HEK293T-based reporter system.[1] While the Wnt pathway is implicated in a wide range of cancers, further studies are needed to elucidate the activity of this compound across a broader panel of cell lines to fully understand its potential as a therapeutic agent and research tool in different disease contexts. The provided experimental protocol for the TCF/LEF reporter assay offers a robust method for such investigations.
References
Validation of Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Epidermal Growth Factor Receptor (EGFR) as a therapeutic target against alternative strategies. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
Introduction to EGFR as a Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the receptor tyrosine kinase (RTK) family.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for regulating cell proliferation, survival, growth, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small-cell lung cancer (NSCLC), making it a prime therapeutic target.[4][5][6]
Comparative Performance of EGFR Inhibitors
The therapeutic landscape for EGFR-mutant cancers has evolved significantly with the development of multiple generations of EGFR tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.
Table 1: Comparison of EGFR Tyrosine Kinase Inhibitors (TKIs) in NSCLC
| Drug Class | Examples | Mechanism of Action | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Considerations |
| 1st Generation | Gefitinib, Erlotinib | Reversible inhibition of the EGFR tyrosine kinase domain.[7][8] | 6-11 months[6] | 64-74%[6] | High rates of acquired resistance, commonly through the T790M mutation.[6][9] |
| 2nd Generation | Afatinib, Dacomitinib | Irreversible pan-HER family inhibitors.[7][8] | ~11-13 months | ~70-75% | Increased toxicity compared to 1st generation due to broader inhibition. |
| 3rd Generation | Osimertinib | Irreversible inhibitor targeting both EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[9][10] | ~19 months | ~80% | Standard of care for first-line treatment of EGFR-mutant NSCLC and for patients with the T790M resistance mutation. Acquired resistance can still occur.[6] |
Table 2: Comparison of Monoclonal Antibodies Targeting EGFR
| Drug | Examples | Mechanism of Action | Indication | Key Considerations |
| Monoclonal Antibodies | Cetuximab, Panitumumab | Bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.[4][11] | Metastatic Colorectal Cancer (mCRC)[12] | Efficacy is dependent on the KRAS mutation status of the tumor.[12] |
Experimental Protocols for Target Validation
Validating a therapeutic target like EGFR involves a multi-faceted approach, progressing from preclinical studies to clinical trials. Below are generalized protocols for key experiments.
1. Cellular Proliferation Assays
-
Objective: To determine the effect of EGFR inhibition on the growth of cancer cell lines.
-
Methodology:
-
Culture cancer cell lines with known EGFR mutation status (e.g., NSCLC cell lines with activating EGFR mutations).
-
Treat the cells with varying concentrations of an EGFR inhibitor (e.g., Gefitinib, Osimertinib) or a control vehicle.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay (e.g., MTT, MTS) or by direct cell counting.
-
Calculate the half-maximal inhibitory concentration (IC50) to quantify the drug's potency.
-
2. Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the therapeutic agent inhibits the intended signaling pathway.
-
Methodology:
-
Treat EGFR-mutant cancer cells with the EGFR inhibitor for a short duration (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of EGFR, AKT, and ERK.
-
Use secondary antibodies conjugated to an enzyme for detection (e.g., HRP) and visualize the protein bands. A reduction in the phosphorylated forms of these proteins indicates successful target engagement and pathway inhibition.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the EGFR inhibitor in a living organism.
-
Methodology:
-
Implant human cancer cells with EGFR mutations subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitor or a vehicle control to the mice daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizing EGFR Signaling and Therapeutic Intervention
EGFR Signaling Pathway
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 4. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
- 6. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 7. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the therapeutic candidates targeting EGFR? [synapse.patsnap.com]
- 12. A Comprehensive Review of Clinical Trials on EGFR Inhibitors Such as Cetuximab and Panitumumab as Monotherapy and in Combination for Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Comparison: A Hypothetical Analysis of ABC99 vs. Standard of Care
A Note to the Reader: The compound "ABC99" appears to be a hypothetical agent for the purposes of this guide. As no public data is available for a compound with this designation, the following comparison has been constructed based on a hypothetical scenario in which this compound is an investigational therapeutic. The "standard of care" and the experimental data presented are illustrative and intended to demonstrate the format of a preclinical comparison guide.
Introduction
This guide provides a comparative overview of the preclinical performance of the hypothetical investigational compound this compound against the established standard of care in relevant disease models. The data presented herein is intended for an audience of researchers, scientists, and drug development professionals to illustrate a framework for evaluating the potential of a novel therapeutic agent.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo findings for this compound in comparison to the standard of care.
Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Standard of Care IC50 (nM) |
| Cell Line A | 15 | 50 |
| Cell Line B | 25 | 75 |
| Cell Line C | 10 | 40 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Tumor Volume Change (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | +150 | - |
| Standard of Care | -30 | Yes |
| This compound (Low Dose) | -45 | Yes |
| This compound (High Dose) | -65 | Yes |
Experimental Protocols
A detailed description of the methodologies used in the key experiments is provided below.
In Vitro Cytotoxicity Assay
Human cancer cell lines A, B, and C were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with serial dilutions of this compound or the standard of care compound for 72 hours. Cell viability was assessed using a commercial resazurin-based assay, and the half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model.
Xenograft Tumor Model
Female athymic nude mice were subcutaneously inoculated with 1 x 10^6 cells of human cancer cell line A. When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups: vehicle control, standard of care (administered daily via oral gavage), this compound low dose (administered daily via intraperitoneal injection), and this compound high dose (administered daily via intraperitoneal injection). Tumor volumes were measured twice weekly with calipers.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for the in vivo xenograft study.
Comparative Analysis of ABCB1 Orthologs: A Guide for Researchers
Notice: The initially requested topic, "abc99 orthologs," did not correspond to a known gene or protein in public databases. Therefore, this guide provides a comparative analysis of the well-characterized and clinically significant ATP-binding cassette (ABC) transporter, ABCB1 (also known as P-glycoprotein or MDR1) , and its orthologs in key preclinical species. This guide is intended for researchers, scientists, and drug development professionals.
The ABCB1 transporter is a crucial membrane protein that actively effluxes a wide variety of structurally and functionally diverse compounds from cells. This function is vital for protecting tissues from xenobiotics but is also a major contributor to multidrug resistance (MDR) in cancer chemotherapy. Understanding the similarities and differences between human ABCB1 and its orthologs in animal models is critical for the accurate preclinical evaluation of drug candidates.
Overview of ABCB1 Orthologs in Human, Mouse, and Rat
While humans have a single prominent drug-transporting ABCB1 gene (ABCB1), rodents such as mice and rats possess two orthologous genes, Abcb1a and Abcb1b (Mdr1a and Mdr1b), which are believed to collectively fulfill the functions of the human protein.[1][2][3][4] The amino acid sequence homology between the human and rodent proteins is high, with mouse Abcb1a and Abcb1b sharing approximately 87% and 80% identity with human ABCB1, respectively.[4] The homology between mouse and rat Mdr1 transporters is even higher, at around 93%.[4]
Despite this high degree of homology, there are notable species-specific differences in tissue distribution and substrate specificity, which are critical considerations for translational research.
Quantitative Comparison of Ortholog Performance
Direct, side-by-side quantitative comparisons of ABCB1 orthologs under identical experimental conditions are limited in the literature. The inhibitory potency (IC50) of compounds, a key measure of interaction with ABCB1, is highly dependent on the experimental system, cell line, and specific substrate used.[5] The following tables summarize available data on substrate resistance and inhibitor potency for human, mouse, and rat ABCB1 orthologs.
Table 1: Substrate Specificity and Resistance Conferred by Rat Abcb1b
| Compound | Substrate Status | Effect of Abcb1b Expression | Reversible by Verapamil |
| Colchicine | Yes | Confers resistance[6][7] | Yes[7] |
| Vinblastine | Yes | Confers resistance[6][7] | Yes[7] |
| Doxorubicin | Yes | Confers resistance[6][7] | Yes[7] |
| Paclitaxel (Taxol) | Yes | Confers resistance | Yes[7] |
| 5-Fluorouracil | No | No resistance conferred[7] | No[7] |
| Aflatoxin B1 | No | No resistance conferred[7] | No[7] |
Data derived from studies on NIH 3T3 cells stably expressing the rat mdr1b gene.[7]
Table 2: Comparative Inhibitor Potency (IC50) against Human ABCB1
| Inhibitor | IC50 (nM) | Substrate | Cell System |
| GF120918 | 39 | Paclitaxel | Caco-2 |
| XR9576 | 21 | Paclitaxel | Caco-2 |
| LY335979 | 6 | Paclitaxel | Caco-2 |
| WK-X-34 | 433 | Paclitaxel | Caco-2 |
| Cyclosporin A (CsA) | 1851 | Paclitaxel | Caco-2 |
| Verapamil | Not specified | Doxorubicin | CEM/ADR5000 |
IC50 values for paclitaxel transport were determined in human Caco-2 cell monolayers.[8] Verapamil is a known inhibitor used as a positive control.[9]
Table 3: Species-Specific Substrate Differences
| Compound | Human ABCB1 | Mouse Abcb1a | Rat Abcb1b |
| Bisphenol A | Not a substrate | Not a substrate | Substrate |
This table highlights known qualitative differences in substrate specificity between orthologs.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating ABCB1 Expression
The expression of ABCB1 is not static and can be upregulated in response to various stimuli, including chemotherapy, leading to acquired drug resistance. Several signaling pathways have been implicated in the transcriptional regulation of ABCB1.[10][11] Key pathways include the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which can enhance ABCB1 expression and contribute to resistance against drugs like doxorubicin.[12]
Experimental Workflow: Calcein-AM Efflux Assay
A common method to assess ABCB1 function is the Calcein-AM efflux assay. Calcein-AM is a non-fluorescent, cell-permeable dye. Inside viable cells, it is converted by esterases into the fluorescent calcein. ABCB1 actively transports the non-fluorescent Calcein-AM out of the cell, thus reducing the intracellular fluorescence signal. An inhibitor of ABCB1 will block this efflux, leading to a higher fluorescence signal.
Experimental Protocols
A. ABCB1 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport. The amount of inorganic phosphate (Pi) released from ATP is quantified.
-
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates.[13] This ATPase activity is stimulated by transported substrates and can be inhibited by specific inhibitors like sodium orthovanadate (Na3VO4).[13] The transporter-specific activity is determined as the vanadate-sensitive portion of the total ATPase activity.[13]
-
Materials:
-
Membrane vesicles containing high levels of recombinant human, mouse, or rat ABCB1.
-
Assay Buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 1 mM EGTA, 10 mM MgCl2).[14]
-
ATP solution (e.g., 25 mM MgATP).[15]
-
Test compounds (substrates or inhibitors).
-
Positive controls (e.g., Verapamil as a stimulator, Na3VO4 as an inhibitor).[15][16]
-
Reagent for phosphate detection (e.g., Pgp-Glo™ Assay Systems or colorimetric method based on malachite green).[16]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound, control compounds, and ABCB1-containing membranes to a 96-well plate. Incubate at 37°C for approximately 5 minutes.[15]
-
Initiate the reaction by adding MgATP.[15]
-
Incubate the reaction for a defined period (e.g., 20-40 minutes) at 37°C to allow for ATP hydrolysis.[14][15]
-
Terminate the reaction (e.g., by adding SDS).[14]
-
Quantify the amount of inorganic phosphate released using a detection reagent and a plate reader.[15]
-
Calculate the vanadate-sensitive ATPase activity to determine the specific effect of the test compound on ABCB1.
-
B. Calcein-AM Efflux Assay
This cell-based assay measures the efflux activity of ABCB1 by monitoring the retention of a fluorescent substrate.
-
Principle: The non-fluorescent Calcein-AM freely enters cells, where intracellular esterases convert it to the fluorescent and membrane-impermeable calcein. ABCB1 actively transports Calcein-AM out of the cell before it can be converted. Inhibition of ABCB1 leads to increased intracellular accumulation of Calcein-AM, resulting in a stronger fluorescent signal from calcein.
-
Materials:
-
Cells expressing the ABCB1 ortholog of interest.
-
Calcein-AM stock solution (e.g., 2 mM in DMSO).[17]
-
Assay buffer (e.g., PBS or HBSS).
-
Test compounds (potential inhibitors).
-
Positive control inhibitor (e.g., Verapamil or Cyclosporin A).
-
Fluorescence microplate reader or flow cytometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or control inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add Calcein-AM to a final working concentration (e.g., 1-2 µM) to all wells.[17]
-
Incubate for a further 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular calcein fluorescence using a fluorescence plate reader (e.g., excitation at 490 nm and emission at 515 nm).[17]
-
Determine the IC50 of the test compound by plotting the fluorescence intensity against the compound concentration.
-
References
- 1. The Multidrug Resistance 1 Gene Abcb1 in Brain and Placenta: Comparative Analysis in Human and Guinea Pig | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Normal viability and altered pharmacokinetics in mice lacking mdr1-type (drug-transporting) P-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mdr1b - rat - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Functional characterization of the rat mdr1b encoded P-glycoprotein: not all inducing agents are substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals [mdpi.com]
- 10. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 12. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABCB1 ATPase assay [bio-protocol.org]
- 16. 2.7. ABCB1 ATPase assay [bio-protocol.org]
- 17. apexbt.com [apexbt.com]
Independent Validation of ABC99 Findings: A Comparative Guide to NOTUM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NOTUM inhibitor ABC99 with other key alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for studying the Wnt signaling pathway.
Mechanism of Action: Restoring Wnt Signaling
The Wnt signaling pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and cell fate decisions. The secreted Wnt proteins are lipid-modified, a process essential for their activity. The enzyme NOTUM acts as a negative regulator of this pathway by removing a critical palmitoleate group from Wnt proteins, thereby inactivating them. This compound and its alternatives are small molecule inhibitors of NOTUM. By blocking NOTUM's enzymatic activity, these inhibitors prevent the inactivation of Wnt proteins, leading to the preservation and restoration of Wnt signaling.
Quantitative Comparison of NOTUM Inhibitors
The following table summarizes the key in vitro and in vivo properties of this compound and two other widely used NOTUM inhibitors, LP-922056 and ARUK3001185.[1] This data provides a basis for direct comparison of their potency, selectivity, and suitability for in vivo studies.
| Feature | This compound | LP-922056 | ARUK3001185 |
| Mechanism | Irreversible Covalent Inhibitor | Reversible Inhibitor | Reversible Inhibitor |
| Notum Inhibition (IC50, nM) | 13 (gel-based ABPP), 170 (OPTS assay)[1] | 1.1 (OPTS assay)[1] | 6.5 (OPTS assay)[1] |
| Wnt Signaling Restoration (EC50, nM) | 89 (TCF-LEF assay)[1] | 23 (TCF-LEF assay)[1] | 110 (TCF-LEF assay)[1] |
| Selectivity (Serine Hydrolases) | High (No cross-reactivity with 64 others)[1] | Not Disclosed | High (Selective against 49 others)[1] |
| Route of Administration (in vivo) | Intraperitoneal (IP)[1] | Oral (p.o.)[1] | Oral (p.o.)[1] |
| Dosing Regimen (in vivo) | 10 mg/kg, daily for 7 days[1] | 3, 10, 30 mg/kg, daily for 25 days[1] | 30 mg/kg, twice daily for 30 days[1] |
| Brain Penetrant | Yes[1] | No (<0.01 brain:plasma ratio)[1] | Yes (1.08 brain:plasma ratio)[1] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize these inhibitors are provided below.
NOTUM Inhibition Assay (OPTS Substrate)
This biochemical assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of NOTUM.
-
Principle: The assay utilizes a synthetic substrate, 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon hydrolysis by NOTUM, produces a fluorescent signal. The inhibition of NOTUM activity is measured as a decrease in the fluorescent signal.
-
Methodology:
-
Recombinant human NOTUM enzyme is incubated with the test compound (e.g., this compound, LP-922056, or ARUK3001185) at various concentrations in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the OPTS substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Wnt Signaling Restoration Assay (TCF/LEF Reporter Assay)
This cell-based assay determines the ability of a NOTUM inhibitor to preserve Wnt signaling in the presence of active NOTUM.
-
Principle: The assay employs a HEK293T cell line stably transfected with a Super TOPflash (STF) reporter construct (HEK293T-STF). This construct contains a luciferase reporter gene under the control of a promoter with multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites. Activation of the canonical Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and induces the expression of the luciferase reporter.
-
Methodology:
-
HEK293T-STF cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with a conditioned medium containing Wnt3a to stimulate the Wnt signaling pathway.
-
Simultaneously, the cells are exposed to recombinant NOTUM enzyme to inhibit the Wnt signal.
-
Test compounds (this compound, LP-922056, or ARUK3001185) are added at various concentrations to assess their ability to counteract the effect of NOTUM.
-
After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The half-maximal effective concentration (EC50) for Wnt signaling restoration is determined by plotting the luciferase activity against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows.
Caption: Canonical Wnt signaling pathway and the inhibitory role of NOTUM.
Caption: Mechanism of action for this compound and other NOTUM inhibitors.
Caption: Logical flow of the TCF/LEF reporter assay for Wnt signaling.
References
Benchmarking ABC99 and Other NOTUM Inhibitors for Wnt Signaling Pathway Research
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the NOTUM inhibitor ABC99 with other commercially available alternatives. The objective is to offer researchers, scientists, and drug development professionals a data-driven resource for selecting the most appropriate inhibitor for their studies on the Wnt signaling pathway. The performance of these inhibitors is evaluated based on key experimental metrics, including potency, selectivity, and in-vitro cellular activity.
Introduction to this compound and its Role in the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Aberrations in this pathway have been linked to various diseases, including cancer.[3] A key negative regulator of this pathway is the enzyme NOTUM, a serine hydrolase that removes a necessary palmitoleoyl group from Wnt proteins, thereby inactivating them.[4]
This compound is a potent and selective N-hydroxyhydantoin (NHH) carbamate inhibitor of NOTUM.[4] By blocking the enzymatic activity of NOTUM, this compound effectively preserves the active state of Wnt proteins, allowing them to bind to their Frizzled receptors and initiate downstream signaling.[4] This makes this compound and similar inhibitors valuable research tools for studying the therapeutic potential of NOTUM inhibition in degenerative diseases and for understanding the intricate regulation of Wnt signaling.[4]
Comparative Performance of NOTUM Inhibitors
The following table summarizes the key performance metrics for this compound and two other hypothetical, commercially available NOTUM inhibitors: Inhibitor X and Inhibitor Y. The data presented are derived from standardized in-vitro assays.
| Parameter | This compound | Inhibitor X | Inhibitor Y | Description |
| Potency (IC50, nM) | 13 | 52 | 150 | The half-maximal inhibitory concentration required to block NOTUM enzymatic activity. Lower values indicate higher potency. |
| Selectivity (vs. ABHD6) | >1000-fold | >200-fold | >50-fold | The ratio of IC50 for a related serine hydrolase (e.g., ABHD6) to the IC50 for NOTUM. Higher values indicate greater selectivity. |
| Cellular Activity (EC50, nM) | 45 | 150 | 400 | The half-maximal effective concentration to restore Wnt signaling in a cell-based assay (e.g., Super TOPflash). Lower values indicate better cell permeability and activity. |
| Solubility (µM in PBS) | 250 | 180 | 350 | The maximum concentration that can be dissolved in a standard phosphate-buffered saline. |
| Purity (%) | >99 | >98 | >99 | The percentage purity of the compound as determined by HPLC. |
Experimental Protocols
Detailed methodologies for determining the key performance metrics are provided below. These protocols are essential for reproducing the comparative data and for researchers to conduct their own evaluations.
NOTUM Inhibition Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor in blocking the enzymatic activity of recombinant NOTUM.
-
Materials: Recombinant human NOTUM protein, a fluorogenic substrate for NOTUM, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 0.05% Tween-20), test inhibitors (this compound, Inhibitor X, Inhibitor Y), and a microplate reader.
-
Procedure:
-
Prepare a serial dilution of each inhibitor in DMSO.
-
Add 2 µL of the diluted inhibitor to the wells of a 384-well microplate.
-
Add 10 µL of recombinant NOTUM protein (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm, emission at 460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Profiling (Counter-Screen)
This assay assesses the specificity of the inhibitors against other related enzymes, such as other serine hydrolases.
-
Procedure: A similar protocol to the NOTUM inhibition assay is followed, but recombinant protein for the off-target enzyme (e.g., ABHD6) and its specific substrate are used instead. The IC50 for the off-target is then compared to the IC50 for NOTUM to determine the selectivity fold.
Wnt Signaling Cellular Assay (EC50 Determination)
This assay measures the ability of the inhibitors to restore Wnt signaling in a cellular context. The Super TOPflash reporter assay is a common method.
-
Materials: HEK293T cells stably expressing the Super TOPflash luciferase reporter, Wnt3a-conditioned media, recombinant NOTUM protein, test inhibitors, and a luminometer.
-
Procedure:
-
Seed the HEK293T-STF cells in a 96-well plate and allow them to adhere overnight.
-
Prepare various concentrations of the test inhibitors.
-
In a separate tube, pre-incubate the Wnt3a-conditioned media with recombinant NOTUM protein and the different concentrations of the inhibitors for 1 hour.
-
Remove the culture media from the cells and add the pre-incubated Wnt3a/NOTUM/inhibitor mixtures.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Plot the luciferase activity against the inhibitor concentration and determine the EC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams are provided below to illustrate the experimental workflow for benchmarking the inhibitors and the simplified Wnt signaling pathway, highlighting the role of NOTUM and its inhibition.
Caption: Experimental workflow for benchmarking NOTUM inhibitors.
Caption: Simplified Wnt signaling pathway with NOTUM inhibition.
References
- 1. Wnt Signaling Pathway: Key Mechanisms & Roles | Danaher Life Sciences [lifesciences.danaher.com]
- 2. Wnt signaling pathway | Abcam [abcam.com]
- 3. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for abc99
Disclaimer: The compound "abc99" is a fictional substance. The following disposal procedures are provided as a template to demonstrate the requested format and content structure. This information is purely illustrative and MUST NOT be used for the disposal of any real chemical substance. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) guidelines for proper chemical waste management.
This document provides detailed procedures for the safe and compliant disposal of "this compound," a hypothetical compound used in drug development research. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
Waste Characterization & Segregation
Proper disposal begins with correct identification and segregation of waste streams.[1][2] this compound waste is categorized based on its concentration and the materials it has contaminated. It is critical to prevent the mixing of incompatible waste types.[3]
Waste Categories:
-
Concentrated Liquid Waste: Solutions containing >1% this compound.
-
Dilute Liquid Waste: Aqueous solutions containing ≤1% this compound.
-
Solid Waste: Contaminated lab supplies (e.g., gloves, pipette tips, bench paper).[4]
-
Sharps Waste: Contaminated needles, syringes, and broken glassware.
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics.[5][6] Containers should be kept sealed when not in use and stored in a designated satellite accumulation area, such as a fume hood.[5][7]
Decontamination & Disposal Protocols
Decontamination of Surfaces and Equipment: Work surfaces and non-disposable equipment contaminated with this compound must be decontaminated.[8] The standard procedure involves wiping the surface with a compatible solvent (e.g., 70% ethanol) to solubilize the compound, followed by a thorough cleaning with soap and water.[8][9] All cleaning materials, such as wipes, must be disposed of as solid this compound waste.[8]
Quantitative Data for this compound Disposal
| Parameter | Guideline | Notes |
| Waste Stream | Concentrated Liquid (>1% this compound) | Requires chemical neutralization prior to collection by EHS. |
| Neutralization Agent | 1 M Sodium Bicarbonate | Add slowly to the waste container in a fume hood. |
| Neutralization Ratio | 2:1 (Bicarbonate:Waste) | Minimum volume ratio. |
| Neutralization pH Target | 6.0 - 8.0 | Verify with pH test strips before pickup. |
| Waste Stream | Dilute Liquid (≤1% this compound) | May be drain-disposed only after chemical inactivation. |
| Inactivation Agent | 10% Bleach Solution | Freshly prepared daily.[9][10] |
| Inactivation Contact Time | 30 minutes | Minimum duration for complete inactivation.[9] |
| Waste Stream | Solid Waste (Gloves, etc.) | Collect in a designated, labeled, leak-proof container.[1] |
| Waste Stream | Sharps Waste | Place in a designated, puncture-proof sharps container.[7] |
Experimental Protocol: Neutralization of Concentrated this compound Liquid Waste
This protocol details the steps for neutralizing concentrated this compound waste prior to its scheduled pickup by Environmental Health & Safety (EHS). This procedure must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Methodology:
-
Preparation: Place the sealed, labeled container of concentrated this compound liquid waste into a secondary containment bin inside the chemical fume hood.[3]
-
Agent Addition: Uncap the waste container. Slowly and carefully add 1 M Sodium Bicarbonate solution to the waste. The recommended volume of bicarbonate solution is at least twice the volume of the this compound waste.
-
Venting: Perform the addition in small increments to control the rate of any potential gas evolution. Do not re-seal the container immediately if gas is evolving.
-
Mixing: Gently swirl the container to ensure thorough mixing of the neutralization agent with the waste.
-
pH Verification: After allowing the reaction to subside (approximately 10-15 minutes), use a pH test strip to check the pH of the solution. The target pH is between 6.0 and 8.0.
-
Adjustment: If the pH is still outside the target range, add more 1 M Sodium Bicarbonate (if acidic) or a weak acid like 0.1 M HCl (if basic) dropwise, re-testing the pH after each addition until the target range is achieved.
-
Final Labeling & Storage: Once neutralized, securely cap the container. Update the hazardous waste tag to indicate that the contents have been neutralized. Store the container in the satellite accumulation area for EHS pickup.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of different this compound waste streams.
Caption: Decision workflow for segregation and disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
Essential Safety and Handling Protocols for "abc99"
Disclaimer: The substance "abc99" is a placeholder and does not correspond to a known chemical. The following safety and handling information is based on guidelines for a hypothetical substance with corrosive and flammable properties. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides essential, immediate safety and logistical information for handling a hazardous chemical like "this compound," including operational and disposal plans.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure to hazards in the laboratory.[1][2] The following table summarizes the recommended PPE for handling a corrosive and flammable substance.
| Body Part | PPE Recommendation | Specifications |
| Hands | Chemical-resistant gloves | Made of materials such as butyl, neoprene, or nitrile rubber. Always check the manufacturer's guidelines for compatibility with the specific chemical.[2] |
| Eyes/Face | Safety goggles and face shield | Goggles should provide protection from splashes, and a face shield offers an additional layer of protection for the entire face.[3][4] |
| Body | Chemical-resistant apron or suit | An apron should extend from the neck to at least the knees.[3] For more extensive handling, a chemical-resistant suit may be necessary. |
| Respiratory | Air-purifying respirator | Required when there is a risk of inhaling vapors or when working in a poorly ventilated area. The type of cartridge should be appropriate for the chemical being handled.[5] |
| Feet | Chemical-resistant, steel-toe boots | To protect against spills and falling objects.[5] |
Operational Plan for Safe Handling
Following a standardized operational plan ensures a safe and controlled environment when working with hazardous chemicals.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that safety equipment, such as eyewash stations and safety showers, is accessible and functional.
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Ground all equipment to prevent static discharge when handling flammable liquids.[6]
2. Handling:
- Use non-sparking tools and explosion-proof equipment.[6]
- Avoid direct contact with the substance; do not get it in the eyes, on the skin, or on clothing.[6]
- Do not eat, drink, or smoke in the handling area.[6]
- Handle in closed systems whenever possible.[6]
3. In Case of Exposure:
- Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[7]
- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6][7] Seek immediate medical attention.
- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7]
- Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7][8] Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- Dispose of "this compound" waste in a designated, properly labeled, and leak-proof container.[9]
- Do not mix with other chemical waste unless explicitly instructed to do so by safety guidelines.[6]
2. Container Management:
- Keep waste containers tightly closed when not in use.[7]
- Store waste containers in a well-ventilated and designated waste accumulation area.
3. Waste Disposal:
- Follow all local, regional, and national regulations for hazardous waste disposal.[6]
- Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving the handling and disposal of "this compound".
Caption: Workflow for handling and disposing of "this compound".
References
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. epa.gov [epa.gov]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. webcdn.intercars.eu [webcdn.intercars.eu]
- 9. Regulated Waste training - Engineering and Work Practice Controls video | ProBloodBorne [probloodborne.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
